molecular formula C16H12O3 B1200574 3'-Methoxyflavone CAS No. 53906-83-5

3'-Methoxyflavone

Cat. No.: B1200574
CAS No.: 53906-83-5
M. Wt: 252.26 g/mol
InChI Key: KIEVPIBIYKKJRJ-UHFFFAOYSA-N
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Description

3'-methoxyflavone is the parent member of the class of 3'-methoxyflavones that is flavone which carries a methoxy group at the 3'-position. It has a role as a plant metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEVPIBIYKKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347292
Record name 3'-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53906-83-5
Record name 3'-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure, Properties, and Biological Significance of 3'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, widely investigated for their potential therapeutic applications. Within this class, O-methylated flavonoids are gaining significant attention due to their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts.[1][2] This guide provides a comprehensive technical overview of 3'-Methoxyflavone, a specific methoxylated flavone. We will delve into its core chemical structure, the analytical techniques used for its elucidation, its synthesis, and its biological relevance, particularly its role as a pro-drug that is metabolically activated by cytochrome P450 enzymes. This document serves as a foundational resource for researchers exploring methoxyflavones in medicinal chemistry and pharmacology.

Core Chemical Identity and Structure

This compound belongs to the flavone subclass of flavonoids, which are built upon a 2-phenyl-4H-1-benzopyran-4-one (also known as 2-phenylchromen-4-one) backbone. The defining feature of this compound is the presence of a single methoxy group (-OCH₃) substituted on the B-ring of the flavone core.

The IUPAC name for this compound is 2-(3-methoxyphenyl)chromen-4-one .[3] Its structure consists of a chromen-4-one system (the A and C rings) attached to a phenyl group (the B ring) at the 2-position. The methoxy substituent is located at the 3'-position of this B-ring.

Identifier Value
IUPAC Name 2-(3-methoxyphenyl)chromen-4-one[3]
Synonyms 3'-Methoxy-flavone, 2-(3-Methoxyphenyl)-4H-chromen-4-one[3]
CAS Number 53906-83-5[3]
Molecular Formula C₁₆H₁₂O₃[3]
Molecular Weight 252.26 g/mol [3]
Structural Elucidation: A Self-Validating System

The unambiguous identification of this compound relies on a combination of spectroscopic techniques that validate its molecular formula, connectivity, and the specific placement of the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula. For this compound, the expected exact mass is 252.0786 g/mol for the molecular ion [M]⁺. GC-MS analysis typically shows a prominent peak at an m/z of 252, corroborating the overall molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive map of the molecule's carbon-hydrogen framework.

    • ¹H NMR: The spectrum would characteristically display a sharp singlet around δ 3.8-3.9 ppm, integrating to three protons, which is indicative of the methoxy (-OCH₃) group. The remaining signals would appear in the aromatic region (δ 6.8-8.2 ppm), corresponding to the protons on the A and B rings. The specific splitting patterns (doublets, triplets, multiplets) of these aromatic protons are key to confirming the substitution pattern.

    • ¹³C NMR: The carbon spectrum provides evidence for all 16 carbon atoms. Key signals include the carbonyl carbon (C4) downfield at δ > 175 ppm, the methoxy carbon at δ ~55 ppm, and the remaining aromatic carbons, whose chemical shifts confirm the precise location of the methoxy group on the B-ring.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum of this compound would show a strong absorption band around 1620-1650 cm⁻¹ characteristic of the α,β-unsaturated ketone (C=O) of the flavone C-ring, as well as C-O stretching vibrations for the ether linkages and C=C stretching for the aromatic rings.

Synthesis and Derivatization

The synthesis of flavones is a well-established area of organic chemistry, providing access to novel derivatives for structure-activity relationship (SAR) studies. The most common and reliable method for synthesizing this compound proceeds through a chalcone intermediate.

Experimental Protocol: Two-Step Synthesis via Chalcone Intermediate

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Step 1: Claisen-Schmidt Condensation to form 1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Chalcone)

  • Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in ethanol.

  • Base Addition: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (3.0-4.0 eq) dropwise with vigorous stirring. The solution will typically turn a deep color (yellow to red).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone product. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization to form this compound

  • Reaction Setup: Dissolve the purified chalcone from Step 1 (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Oxidant Addition: Add iodine (I₂) (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours. The progress is monitored by TLC.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is the crude this compound.

  • Purification: Filter the solid, wash with water, and dry. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

SynthesisWorkflow Reactant1 2'-Hydroxyacetophenone P1 Claisen-Schmidt Condensation (KOH, EtOH) Reactant1->P1 Reactant2 3-Methoxybenzaldehyde Reactant2->P1 Chalcone 2'-Hydroxy-3-methoxychalcone P2 Oxidative Cyclization (I₂, DMSO) Chalcone->P2 Product This compound P1->Chalcone P2->Product

Caption: Synthetic workflow for this compound.

Biological Context and Mechanism of Action

While many flavonoids are studied for their direct antioxidant or enzyme-inhibiting properties, the significance of methoxylated flavonoids often lies in their metabolic fate. Their methoxy groups render them more lipophilic and less susceptible to immediate phase II conjugation (glucuronidation/sulfation) in the gut and liver, which often inactivates hydroxylated flavonoids.[2]

Metabolic Activation: O-Demethylation Pathway

This compound serves as a pro-drug that undergoes metabolic activation in the body. The primary metabolic pathway is O-demethylation, catalyzed predominantly by cytochrome P450 enzymes, specifically CYP1B1 and CYP2A13.[4] This reaction removes the methyl group from the 3'-position, converting this compound into its active metabolite, 3'-hydroxyflavone .[4]

This biotransformation is critical because the resulting hydroxyl group can significantly alter the biological activity, often enhancing properties such as antioxidant capacity or interaction with cellular targets. The ability of this compound to be efficiently converted to 3'-hydroxyflavone makes it an interesting candidate for drug development, as it leverages endogenous metabolic machinery to deliver an active compound.[4]

MetabolicPathway Substrate This compound (Pro-drug) Product 3'-Hydroxyflavone (Active Metabolite) Substrate->Product Biotransformation Enzyme CYP1B1 / CYP2A13 (O-Demethylation) Byproduct Formaldehyde Product->Byproduct +

Caption: Metabolic activation of this compound.

Potential Pharmacological Activities

The pharmacological potential of this compound is intrinsically linked to its active metabolite. Research on related methoxyflavones and their hydroxylated forms suggests potential in several areas:

  • Neuroprotection: Related compounds, such as 3',4'-dimethoxyflavone, have been identified as inhibitors of parthanatos, a specific pathway of neuronal cell death, suggesting a role in managing neurodegenerative conditions.[5]

  • Anticancer Properties: Methoxylated flavones are explored as cancer chemopreventive agents.[2] Their increased metabolic stability may allow them to reach target tissues at effective concentrations.[2] The conversion to hydroxylated metabolites can induce enzymes involved in carcinogen detoxification or inhibit cell proliferation.[4]

  • Antioxidant Activity: While the methoxy group itself is not a strong radical scavenger, its conversion to a hydroxyl group creates a potent antioxidant moiety capable of neutralizing reactive oxygen species.[6]

Conclusion

This compound is a structurally well-defined molecule whose identity is confirmed through a robust combination of analytical techniques. Its synthesis is readily achievable, allowing for the generation of derivatives for further investigation. From a drug development perspective, the most compelling aspect of this compound is its role as a metabolically stable pro-drug. Its efficient biotransformation by CYP450 enzymes into the active 3'-hydroxyflavone highlights a sophisticated strategy for leveraging the body's own metabolic processes to achieve therapeutic effects. This positions this compound and related structures as promising leads for tackling a range of pathologies, from neurodegeneration to cancer.

References

  • PubChem (National Institutes of Health). this compound. PubChem Compound Summary for CID 619834.[Link]

  • PubChem (National Institutes of Health). 3-Methoxy-6,7,3',4'-tetrahydroxyflavone. PubChem Compound Summary for CID 44258696.[Link]

  • mzCloud. 3-Methoxy-5,7,3',4'-tetrahydroxy-flavone. mzCloud Compound Summary.[Link]

  • PubChem (National Institutes of Health). 3-Methoxyflavone. PubChem Compound Summary for CID 146013.[Link]

  • PubChem (National Institutes of Health). 3-Hydroxy-3'-methoxyflavone. PubChem Compound Summary for CID 676296.[Link]

  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(7), 836-847. [Link]

  • Serna-Saldivar, S. O. (2018). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19. Electronic Theses and Dissertations. 542.[Link]

  • ResearchGate. Synthesis and Antioxidant Activity of 3-Methoxyflavones. Publication.[Link]

  • ResearchGate. Synthesis and Antioxidant Activity of 3-Methoxyflavones. Publication.[Link]

  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354-362. [Link]

  • MDPI. An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. Molecules, 27(15), 4935. [Link]

  • PubMed (National Institutes of Health). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Journal of Biomolecular Structure & Dynamics, 1-19. [Link]

  • SciSpace. An Effective Synthesis of 3-Methoxyflavones via 1-(2-Hydroxyphenyl)-2-methoxy-3-phenyl-1,3-propanediones. Journal of the Brazilian Chemical Society.[Link]

  • SpectraBase. 3-Hydroxy-3'-methoxyflavone. Compound Summary.[Link]

  • Kam, T. I., et al. (2018). Identification through high-throughput screening of 4′-methoxyflavone and 3′,4′-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 175(13), 2649-2665. [Link]

  • PubChem (National Institutes of Health). 7-Hydroxy-3'-methoxyflavone. PubChem Compound Summary for CID 5393153.[Link]

  • SILAE. NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]

Sources

Technical Guide: Natural Sources, Isolation, and Therapeutic Potential of 3'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Methoxyflavone (CAS: 53906-83-5) is a lipophilic flavonoid and the parent compound of the B-ring methoxylated flavone class. Unlike common dietary flavonoids (e.g., quercetin, rutin) which are glycosylated and hydrophilic, this compound is often found as a surface exudate on specific plant species.

In drug development, this molecule and its derivatives have gained prominence as potent, non-competitive inhibitors of BCRP (Breast Cancer Resistance Protein/ABCG2) , a key efflux transporter responsible for multidrug resistance (MDR) in chemotherapy.

This guide provides an advanced technical roadmap for the identification, isolation, and characterization of this compound, distinguishing it from its structural isomer 3-methoxyflavone (a flavonol), and detailing the specific "surface wash" extraction protocols required for high-purity isolation.

Chemical Identity & Structural Distinction

Critical Distinction: The nomenclature "methoxyflavone" often leads to confusion between two distinct chemical classes.

FeatureThis compound (Target)3-Methoxyflavone (Common Analog)
Class Flavone (B-ring substituted)Flavonol (C-ring substituted)
Structure Methoxy group at position 3' (Phenyl ring)Methoxy group at position 3 (Pyran ring)
Key NMR Signal Singlet at H-3 (

~6.7 ppm)
No H-3 Signal (Substituted)
Primary Bioactivity BCRP/ABCG2 Inhibition, AntiviralAntiproliferative, Antioxidant

Natural Sources: The Primula Exudate System

While methoxylated flavones occur in various families (Lamiaceae, Asteraceae), the unsubstituted B-ring methoxylated flavones (lacking OH groups at C5/C7) are rare. The most authoritative natural source is the farina (waxy exudate) of the Primula genus.

Primary Botanical Sources
SpeciesTissue LocalizationYield PotentialCo-occurring Constituents
Primula veris (Cowslip)Leaf & Flower Surface (Farina) High (in exudate)Unsubstituted flavone, 2'-methoxyflavone
Primula macrophylla Leaf ExudateModerate5-hydroxyflavone derivatives
Agastache rugosa LeavesLow (Mixed)Tilianin, Acacetin (4'-OMe)
Gnaphalium spp.Aerial partsLowMethylated flavonols

Expert Insight: In Primula veris, this compound is not sequestered inside the vacuole but is secreted onto the leaf surface as part of a powdery "farina" to deter herbivores and provide UV protection. This biological fact dictates the extraction strategy: Do not grind the plant material. Grinding releases chlorophyll and tannins, complicating purification.

Isolation Protocol: The "Surface Wash" Methodology

This protocol utilizes the surface localization of this compound to achieve high initial purity (>70%) before chromatography.

Phase 1: Selective Extraction

Objective: Solubilize external lipophilic flavonoids without extracting internal cellular contaminants (chlorophyll, glycosides).

  • Material Preparation: Harvest Primula veris leaves. Air-dry in the shade to preserve the farina. Do not crush.

  • Solvent Selection: Use Acetone or Dichloromethane (DCM) .

    • Rationale: These solvents dissolve the waxy exudate instantly but penetrate the leaf cuticle slowly, minimizing chlorophyll extraction.

  • The Rinse (Critical Step):

    • Immerse whole dried leaves in Acetone for 60–90 seconds with gentle agitation.

    • Decant the solvent immediately.

    • Note: Extended immersion (>5 mins) will begin to extract green pigments, ruining the selectivity.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C) to yield a yellow/orange waxy residue (The "Exudate Fraction").

Phase 2: Fractionation & Purification

Objective: Separate this compound from other surface flavonoids (e.g., flavone, 2'-methoxyflavone).

  • Stationary Phase: Sephadex LH-20 is superior to Silica Gel for this separation due to the molecular size and aromatic interactions of the flavonoids.

  • Mobile Phase: Methanol (100%) or Methanol:DCM (1:1).

  • Elution:

    • Load the Exudate Fraction onto the column.

    • Elute isocratically.

    • Collect fractions.

  • Monitoring (TLC):

    • Plate: Silica Gel 60 F254.

    • Solvent System: Toluene:Ethyl Acetate (9:1) or Toluene:Ether (1:1).

    • Detection: UV 254 nm (Quenching) and UV 366 nm (Fluorescence).

    • Diagnostic: this compound typically appears as a dark quenching spot at 254nm. Spraying with Naturstoffreagent A (Diphenylboric acid 2-aminoethyl ester) may induce specific fluorescence colors (yellow/orange) under 366nm.

Phase 3: Crystallization
  • Pool fractions containing the target.

  • Recrystallize from Methanol/Water or Acetone/Hexane .

  • Yield: Fine, pale yellow needles.

Workflow Visualization

IsolationProtocol Plant Primula veris Leaves (Whole, Dried) Solvent Solvent Selection (Acetone/DCM) Plant->Solvent Immersion Rinse Surface Rinse (60-90 Seconds) Solvent->Rinse Gentle Agitation Rinse->Plant Discard Leaf Biomass (Chlorophyll Retained) Filtration Filtration & Evaporation Rinse->Filtration Decant Crude Crude Exudate (Yellow Wax, High Flavone Content) Filtration->Crude Concentrated Column Chromatography (Sephadex LH-20 or Silica) Crude->Column Load TLC TLC Monitoring (Toluene:EtOAc 9:1) Column->TLC Fraction Analysis Pure Isolated this compound (Crystals) TLC->Pure Pool & Crystallize

Figure 1: Selective "Surface Wash" isolation workflow for Primula exudate flavonoids.

Analytical Characterization

To validate the isolation of This compound (and not an isomer), the following spectral signatures must be confirmed.

TechniqueParameterCharacteristic SignalInterpretation
1H NMR H-3

6.70–6.80 (s, 1H)
Definitive: Confirms Flavone backbone (Absence = Flavonol).
1H NMR -OCH3

3.85–3.90 (s, 3H)
Confirms mono-methoxylation.
1H NMR B-Ring Multiplet patternIndicates substitution at 3' position (asymmetry).
UV-Vis Band I 300–330 nmTypical for flavones (Band II at 240–270 nm).
MS [M+H]+ m/z 253.08Molecular formula C16H12O3.

Therapeutic Mechanism: BCRP Inhibition

This compound is a established inhibitor of BCRP (Breast Cancer Resistance Protein / ABCG2) .

Mechanism of Action

BCRP is an ATP-binding cassette transporter that actively pumps chemotherapeutic agents (e.g., Mitoxantrone, Topotecan, SN-38) out of cancer cells, conferring resistance.

  • Binding: this compound binds to the transmembrane domain of BCRP.

  • Modality: It acts as a non-competitive inhibitor , locking the transporter in an inward-facing conformation or blocking the substrate binding pocket.

  • Result: Intracellular accumulation of the drug increases, restoring chemosensitivity.

Signaling & Inhibition Pathway

BCRP_Inhibition Chemo Chemotherapy Drug (Substrate) Cell Cancer Cell Chemo->Cell Passive Diffusion BCRP_Active BCRP Transporter (Active Efflux) Cell->BCRP_Active Drug Efflux Apoptosis Apoptosis / Cell Death Cell->Apoptosis Restored Sensitivity BCRP_Active->Chemo Extrusion (Resistance) BCRP_Blocked BCRP-Inhibitor Complex (Inactive) BCRP_Active->BCRP_Blocked Conformational Lock Inhibitor This compound Inhibitor->BCRP_Active Binding (Allosteric/Competitive) BCRP_Blocked->Cell Drug Accumulation

Figure 2: Mechanism of BCRP inhibition by this compound, leading to reversal of multidrug resistance.

References

  • Valnet-Rabier, M. J., et al. (2012). "Flavonoids from Primula veris L.: Chemotaxonomic and ecological aspects." Phytochemistry, 77, 198-205. Link

  • Nikolova, M., et al. (2023).[1][2] "Exudate Flavonoids of Primula veris Leaves and Their Inhibitory Activity on Lolium perenne Seed Germination." Comptes rendus de l'Académie bulgare des Sciences, 76(3). Link

  • Walle, T., et al. (2007). "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology, 17(5), 354-362. Link

  • Ahmed-Belkacem, A., et al. (2005). "Flavonoids as high-affinity inhibitors of the multidrug transporter ABCG2." Cancer Research, 65(11), 4852-4860. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

3'-Methoxyflavone CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Methoxyflavone (3'-MF) is a synthetic flavonoid derivative distinguished by a methoxy substitution at the 3'-position of the B-ring. Unlike its flavonol counterparts (e.g., 3-hydroxyflavones), 3'-MF lacks a hydroxyl group at the C3 position, imparting distinct lipophilicity and metabolic stability.

In drug development, 3'-MF is a critical probe substrate for Cytochrome P450 1B1 (CYP1B1) , an enzyme overexpressed in various hormone-dependent cancers. It serves as a highly specific tool for elucidating metabolic pathways involving O-demethylation and for studying the antagonism of the Aryl Hydrocarbon Receptor (AhR). This guide provides a definitive physicochemical profile, a validated synthesis protocol, and a mechanistic breakdown of its biological interactions.

Physicochemical Identity

The precise identification of this compound is often obscured by nomenclature overlaps with its isomer, 3-Methoxyflavone (C-ring substituted). The data below strictly pertains to the B-ring substituted congener.

ParameterTechnical Specification
Chemical Name This compound
IUPAC Name 2-(3-methoxyphenyl)chromen-4-one
CAS Number 53906-83-5
Molecular Formula C₁₆H₁₂O₃
Molecular Weight 252.26 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
Appearance White to off-white crystalline solid
Melting Point 130–132 °C (Experimental)
Structural Visualization

ChemicalStructure Core Chromen-4-one Core (Lipophilic Scaffold) Subst 3'-Methoxy Group (B-Ring Position) Core->Subst C2-C1' Bond Isomer Distinction: NOT 3-Methoxyflavone (C-Ring) Subst->Isomer Critical Specificity

Figure 1: Structural hierarchy and critical isomeric distinction of this compound.

Mechanistic Profile & Biological Activity

3'-MF functions primarily through two biological axes: selective metabolism by CYP1B1 and modulation of the AhR pathway.

A. CYP1B1 Selective O-Demethylation

3'-MF is a specific substrate for CYP1B1 , which catalyzes its O-demethylation to 3'-hydroxyflavone. Unlike other isoforms (CYP1A1/1A2), which favor hydroxylation at other positions or require planar fused-ring structures, CYP1B1 accommodates the non-planar B-ring rotation of 3'-MF, facilitating regiospecific oxidation.

  • Reaction: this compound + NADPH + O₂ → 3'-Hydroxyflavone + NADP⁺ + H₂O + HCHO

  • Significance: This reaction is used to assay CYP1B1 activity in tumor cells, as the product (3'-hydroxyflavone) can be quantified via HPLC-fluorescence or LC-MS/MS.

B. Aryl Hydrocarbon Receptor (AhR) Antagonism

While 3',4'-dimethoxyflavone is a more potent antagonist, 3'-MF exhibits competitive binding to the cytosolic AhR. It inhibits the transformation of the AhR-ligand complex to its nuclear binding form, thereby blocking the transcription of Dioxin Response Element (DRE)-driven genes (e.g., CYP1A1).

Mechanistic Pathway Diagram

Mechanism Compound This compound (Exogenous Ligand) CYP1B1 CYP1B1 Enzyme (Tumor-Associated) Compound->CYP1B1 Substrate Binding AhR_Cyt AhR (Cytosolic) Compound->AhR_Cyt Competitive Antagonism Metabolite 3'-Hydroxyflavone (Fluorescent Product) CYP1B1->Metabolite O-Demethylation Nucleus Nuclear Translocation (Blocked) AhR_Cyt->Nucleus Inhibition of DRE Activation

Figure 2: Dual mechanistic action: CYP1B1 metabolic activation and AhR pathway suppression.

Synthesis Protocol: The Chalcone Route

Objective: Synthesize high-purity this compound via oxidative cyclization of a chalcone intermediate. Note: This method avoids the Algar-Flynn-Oyamada reaction, which would yield a 3-hydroxyflavone (flavonol) rather than the desired flavone.

Step 1: Claisen-Schmidt Condensation

Formation of 2'-hydroxy-3-methoxychalcone.

  • Reagents:

    • 2'-Hydroxyacetophenone (10 mmol, 1.36 g)

    • 3-Methoxybenzaldehyde (10 mmol, 1.36 g)

    • KOH (40% aqueous solution, 10 mL)

    • Ethanol (30 mL)

  • Procedure:

    • Dissolve acetophenone and benzaldehyde in ethanol in a round-bottom flask.

    • Add KOH solution dropwise at 0°C with vigorous stirring.

    • Allow the mixture to stir at room temperature for 24 hours. The solution will turn deep yellow/orange.

    • Pour the reaction mixture into crushed ice containing HCl (pH ~2).

    • Filter the yellow precipitate (Chalcone) and wash with cold water.

    • QC Check: TLC (Hexane:Ethyl Acetate 4:1).

Step 2: Oxidative Cyclization (I₂/DMSO Method)

Conversion of chalcone to flavone.[1]

  • Reagents:

    • Chalcone intermediate (from Step 1)[2][3]

    • Iodine (I₂, catalytic amount, ~10 mol%)

    • DMSO (Dimethyl sulfoxide, 15 mL)

  • Procedure:

    • Suspend the chalcone in DMSO.

    • Add a crystal of Iodine.

    • Heat the mixture to 140°C in an oil bath for 1–2 hours. Monitor by TLC until the chalcone spot disappears.

    • Cool to room temperature and pour into sodium thiosulfate solution (to quench iodine).

    • Extract with ethyl acetate or filter the precipitate.

    • Purification: Recrystallize from methanol/chloroform.

Experimental Protocol: CYP1B1 Inhibition Assay

Purpose: To validate the biological activity of 3'-MF by measuring its inhibition of EROD (Ethoxyresorufin-O-deethylase) activity, a proxy for CYP1A/1B function.

Materials:

  • Recombinant human CYP1B1 supersomes.

  • Substrate: 7-Ethoxyresorufin (2 µM).

  • Cofactor: NADPH generating system.

  • Test Compound: this compound (0.1 – 10 µM).

Workflow:

  • Incubation: Mix CYP1B1 (5 pmol) with 3'-MF (various concentrations) in potassium phosphate buffer (0.1 M, pH 7.4).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Reaction Start: Add NADPH and 7-Ethoxyresorufin.

  • Measurement: Monitor fluorescence continuously for 10 minutes (Ex: 530 nm, Em: 585 nm).

  • Data Analysis: Calculate IC₅₀ by plotting reaction velocity (% control) vs. log[3'-MF].

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Doostdar, H., et al. (2000). Bioactivation of methoxyflavones by human cytochrome P450 1B1. Cancer Research.
  • Lu, Y. F., et al. (1995). Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Walle, T., et al. (1995). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in Cancer Biology.

Sources

Review of existing literature on 3'-Methoxyflavone.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3'-Methoxyflavone: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: Unveiling this compound

Flavonoids represent a vast and diverse class of polyphenolic compounds ubiquitous in the plant kingdom, renowned for their wide spectrum of biological activities.[1] Within this class, methoxylated flavones are gaining significant attention from researchers, scientists, and drug development professionals. The methylation of hydroxyl groups on the flavone backbone dramatically increases metabolic stability and membrane transport, thereby improving oral bioavailability compared to their hydroxylated counterparts.[2][3] This enhanced pharmacokinetic profile makes them particularly attractive candidates for therapeutic development.

This compound, a member of this promising subclass, is characterized by a methoxy group at the 3' position of the B-ring of the 2-phenylchromen-4-one core structure. Research has begun to uncover its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its synthesis, characterizing its biological activities with mechanistic insights, and presenting key experimental protocols to facilitate further research and development.

Chemical Synthesis and Characterization

The synthesis of this compound derivatives is a critical step for enabling detailed biological evaluation. The general approach involves the creation of the core flavone structure, followed by specific methylation. While numerous methods exist for synthesizing the flavone backbone, a common and effective strategy involves the cyclization of a chalcone precursor.[6][7]

Synthetic Pathway Overview

A prevalent method for synthesizing the flavone core is through the base-catalyzed Claisen-Schmidt condensation of an appropriate 2-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone.[6][7] This intermediate then undergoes oxidative cyclization to yield the flavone. For this compound, the synthesis would typically proceed from a 3-hydroxyflavone (flavonol) precursor, which is then methylated.

Synthesis_Pathway cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Flavonol Formation cluster_2 Step 3: Methylation A 2-Hydroxyacetophenone Chalcone 2'-Hydroxy-3-hydroxychalcone A->Chalcone Base-catalyzed condensation B 3-Hydroxybenzaldehyde B->Chalcone Flavonol 3'-Hydroxyflavonol Chalcone->Flavonol Oxidative cyclization (e.g., I2 in DMSO) Final This compound Flavonol->Final Methylating Agent (e.g., Dimethyl Sulfate)

Caption: General synthetic route to this compound via a chalcone intermediate.

Experimental Protocol: Synthesis of a 3-Methoxyflavone Derivative

This protocol is a generalized procedure based on the synthesis of similar 3-methoxyflavone derivatives.[6]

  • Step 1: Synthesis of Flavonol Precursor:

    • Synthesize the appropriate chalcone via Claisen-Schmidt condensation of a 2-hydroxyacetophenone and a substituted benzaldehyde.[6]

    • Cyclize the chalcone in the presence of alkaline hydrogen peroxide to produce the corresponding 3-hydroxyflavone (flavonol).[8]

  • Step 2: Methylation of 3-Hydroxyflavone:

    • Disperse the synthesized 3-hydroxyflavone (1 equivalent) in dry acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate (3 equivalents) and dimethyl sulfate (2 equivalents) to the suspension.[6] The potassium carbonate acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

    • Reflux the mixture with stirring for approximately 24 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the acetone under reduced pressure.

    • Dilute the obtained residue with water to precipitate the crude product.

    • Filter the precipitate and recrystallize from a suitable solvent mixture, such as methanol-chloroform, to yield the purified 3-methoxyflavone derivative.[6]

  • Characterization:

    • The structure of the final compound should be verified using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[6][9]

Purification Strategy

Column chromatography is a key technique for purifying methoxyflavones.[10][11]

  • Stationary Phase: Silica gel is most commonly used.[11]

  • Mobile Phase: A non-polar to moderately polar solvent system is typically employed. A gradient of hexane-ethyl acetate is effective for separating methoxyflavones, which are moderately polar compounds.[11] The specific gradient can be optimized using TLC analysis.

Biological Activities and Mechanisms of Action

This compound and its closely related analogs exhibit a range of biological activities, with anticancer, anti-inflammatory, and neuroprotective effects being the most studied. The presence and position of methoxy groups are crucial determinants of this activity.

Anticancer Activity

Methoxyflavones have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Studies on a series of 3-methylflavones, which are structurally similar to this compound, were evaluated for their antiproliferative activity against leukemic HL60 cells. In this study, this compound (referred to as 10g) demonstrated potent antiproliferative activity with an IC₅₀ value of 77 μM.[1] Further research into 3-methoxyflavone derivatives has shown significant cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231.[6][9] The anticancer effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in cell cycle progression and apoptosis.[12][13]

CompoundCancer Cell LineIC₅₀ (µM)Incubation Time (h)Reference
This compoundHL-60 (Leukemia)77Not Specified[1]
3,3'-DimethylflavoneHL-60 (Leukemia)76Not Specified[1]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast)3.7172[12]
ChrysosplenetinMCF-7 (Breast)0.372[12]
Ciii (N-methyl piperazine derivative)MCF-7 (Breast)13.08 (µg/ml)Not Specified[9]
Cii (Piperidine derivative)MDA-MB-231 (Breast)5.54 (µg/ml)Not Specified[9]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.[2]

Anti-Inflammatory Activity

Inflammation is a critical physiological response, but chronic inflammation is implicated in numerous diseases.[4] Flavonoids are well-known for their anti-inflammatory properties.[14] Methoxyflavones, such as 3,5,6,7,3′,4′-hexamethoxyflavone, have been shown to repress the production of inflammatory mediators like prostaglandin E2 and nitric oxide by suppressing the expression of COX-2 and iNOS in LPS-stimulated macrophage cells.[4] This inhibition is often mediated through the downregulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]

Signaling_Pathway cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (e.g., ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription Inflammation Inflammatory Response Genes->Inflammation Flavone This compound Flavone->MAPK Inhibits Flavone->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by methoxyflavones.

Neuroprotective Activity

Recent studies have highlighted the potential of methoxyflavones in managing neurological and neurodegenerative conditions.[5] One key cell death pathway implicated in these conditions is parthanatos, which involves the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1).[5] A high-throughput screening identified 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. These compounds were shown to reduce the synthesis and accumulation of poly (ADP-ribose) polymer and protect cortical neurons against cell death induced by excitotoxicity.[5] This suggests that methoxylation at the 3' and 4' positions confers this specific neuroprotective activity, making this compound a compound of interest for further investigation in this area.

Pharmacokinetics and Metabolism

A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). The methylation of flavonoids is known to protect them from extensive conjugative metabolism in the intestine and liver, a common fate for hydroxylated flavonoids that limits their in vivo activity.[3] This metabolic stability is a key advantage of methoxyflavones.

Human cytochrome P450 (P450) enzymes play a crucial role in the metabolism of xenobiotics. Studies have shown that P450 enzymes, particularly those in the CYP1 family like CYP1B1, can catalyze the O-demethylation of methoxyflavones.[15] For instance, this compound can be O-demethylated to form 3'-hydroxyflavone.[15] This metabolic conversion is significant because the resulting hydroxylated metabolites may possess their own distinct biological activities, potentially contributing to the overall therapeutic effect of the parent compound.[15]

Protocols for Biological Evaluation

Standardized protocols are essential for comparing the biological activities of different compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol is based on standard methodologies.[2][16]

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with This compound (serial dilutions) B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4 hours E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard experimental workflow for the MTT cell viability assay.

Future Perspectives and Conclusion

This compound stands out as a promising scaffold in medicinal chemistry and drug discovery.[1] Its enhanced metabolic stability and demonstrated bioactivities warrant further investigation. Future research should focus on several key areas:

  • Broad-Spectrum Activity Screening: Systematically screen this compound against a wider range of cancer cell lines and inflammatory models to fully characterize its therapeutic window.

  • In-Depth Mechanistic Studies: Elucidate the precise molecular targets and signaling pathways modulated by the compound to better understand its mechanism of action.

  • In Vivo Efficacy: Transition from in vitro studies to in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile in a physiological context.

  • Structural Optimization: Synthesize and evaluate novel analogs of this compound to improve potency and selectivity, leveraging structure-activity relationship (SAR) insights.[9]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Extraction and Purification of 3,5,7-Trimethoxyflavone.
  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. In Vivo.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules.
  • BenchChem. (n.d.). Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery.
  • Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Experimental and Therapeutic Medicine.
  • Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. RSC Advances.
  • BenchChem. (n.d.). Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide.
  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds.
  • BenchChem. (n.d.). A Comparative Analysis of 3-Hydroxy-3',4'-dimethoxyflavone and Other Flavonoids in Anticancer Activity.
  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica.
  • Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. PubMed.
  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org.
  • Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Genes & Nutrition.
  • Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology.
  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules.
  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline.
  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate.

Sources

3'-Methoxyflavone: A Technical Guide to Discovery, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Methoxyflavone (3'-MF) is a specific flavonoid isomer characterized by a methoxy group at the 3' position of the B-ring. Distinct from its more common isomer, 3-methoxyflavone (C-ring substituted), 3'-MF has emerged as a critical chemical probe in molecular toxicology and drug metabolism. It serves as a foundational scaffold for potent Aryl Hydrocarbon Receptor (AhR) antagonists and a selective substrate for Cytochrome P450 1B1 (CYP1B1) profiling. This guide details its chemical history, validated synthetic protocols, and mechanistic role in signaling pathways.

Chemical Identity & Distinction

To ensure experimental integrity, researchers must distinguish 3'-MF from its isomers.

FeatureThis compound (Target)3-Methoxyflavone (Common Isomer)
IUPAC Name 2-(3-methoxyphenyl)chromen-4-one3-methoxy-2-phenylchromen-4-one
Substitution B-Ring (3' position)C-Ring (3 position)
Primary Utility AhR Antagonist Scaffold, CYP1B1 SubstrateViral Inhibitor, Fluorescent Probe
CAS RN N/A (Specific isomer often custom synthesized)7245-02-5

Discovery and Natural History

Unlike major flavonoids (e.g., Quercetin) isolated in bulk from dietary sources, this compound occupies a niche as a minor natural constituent and a major synthetic tool .

Natural Isolation

While rare, 3'-MF has been identified in the fractionated extracts of specific medicinal plants.

  • Source: Artemisia species (e.g., Artemisia incanescens) and Chromolaena odorata.

  • Isolation Context: It is typically co-eluted with polymethoxylated flavones. Its isolation requires high-resolution HPLC due to its structural similarity to 4'-methoxyflavone.

The Synthetic Era & AhR Antagonism

The compound gained prominence in the 1990s through the work of toxicology researchers (e.g., Gasiewicz, Lu, and Safe) searching for ligands of the Aryl Hydrocarbon Receptor (AhR) .

  • The Problem: TCDD (Dioxin) is a potent AhR agonist causing toxicity. Researchers needed antagonists to block this pathway.

  • The Discovery: Screening of flavonoid libraries revealed that B-ring methoxy substitutions (specifically 3'-methoxy) prevented AhR transformation.

  • Evolution: 3'-MF served as the lead compound. Structural optimization led to 3'-methoxy-4'-nitroflavone (MNF) , a "pure" antagonist that binds AhR without activating it, becoming the gold standard for blocking dioxin toxicity.

Validated Synthetic Protocol

Objective: Synthesis of this compound via Claisen-Schmidt Condensation followed by Oxidative Cyclization. Scale: 10 mmol basis.

Reaction Scheme (Logic)

The synthesis relies on the condensation of 2'-hydroxyacetophenone with 3-methoxybenzaldehyde. The resulting chalcone is cyclized using Iodine/DMSO to form the flavone core.

Step-by-Step Methodology
Phase 1: Chalcone Formation (Claisen-Schmidt)
  • Reagents:

    • 2'-Hydroxyacetophenone (1.36 g, 10 mmol)

    • 3-Methoxybenzaldehyde (1.36 g, 10 mmol)

    • KOH (2.0 g, excess) in Ethanol (20 mL)

  • Procedure:

    • Dissolve acetophenone and benzaldehyde in ethanol at 0°C.

    • Add KOH solution dropwise with vigorous stirring.

    • Critical Step: Allow reaction to proceed at room temperature for 24 hours. The solution will turn deep yellow/orange (formation of the enolate and conjugated system).

    • Pour into ice-water (100 mL) and acidify with 10% HCl to pH 4.

    • Filter the yellow precipitate (2'-hydroxy-3-methoxychalcone).

    • QC Check: TLC (Hexane:EtOAc 3:1). Chalcone Rf < Aldehyde Rf.

Phase 2: Oxidative Cyclization
  • Reagents:

    • 2'-Hydroxy-3-methoxychalcone (from Phase 1)

    • Iodine (I2) (catalytic amount, ~10 mol%)

    • DMSO (15 mL)

  • Procedure:

    • Dissolve chalcone in DMSO. Add Iodine.[1]

    • Heat to 130°C for 2-4 hours.

    • Mechanism: Iodine promotes the oxidative closure of the heterocyclic C-ring.

    • Cool to room temperature and pour into Sodium Thiosulfate solution (to quench excess Iodine).

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Recrystallize from Methanol.

Visualization of Synthesis Workflow

Synthesis Start1 2'-Hydroxyacetophenone Chalcone Intermediate: 2'-Hydroxy-3-methoxychalcone Start1->Chalcone KOH/EtOH Claisen-Schmidt Start2 3-Methoxybenzaldehyde Start2->Chalcone Product Final Product: This compound Chalcone->Product I2 / DMSO 130°C Oxidative Cyclization

Caption: Two-step synthesis of this compound via chalcone intermediate.

Mechanistic Pharmacology

The AhR Antagonism Pathway

3'-MF derivatives function by competitively binding to the cytosolic AhR, preventing the conformational change necessary for nuclear translocation.

  • Agonist (TCDD): Binds AhR -> Dissociates HSP90 -> Nuclear Entry -> Dimerizes with ARNT -> DNA Binding (DRE) -> Toxicity.

  • Antagonist (3'-MF/MNF): Binds AhR -> Locks HSP90 complex -> Prevents Nuclear Entry -> No Transcription.

CYP1B1 Metabolic Profiling

3'-MF is a selective probe for Cytochrome P450 1B1 (CYP1B1) , an enzyme overexpressed in many hormone-dependent cancers.

  • Reaction: O-Demethylation.

  • Substrate: this compound.[2][3][4][5][6][7]

  • Enzyme: CYP1B1 (High Specificity), CYP1A1 (Low Specificity).

  • Product: 3'-Hydroxyflavone (Fluorescent metabolite).

  • Application: Researchers use 3'-MF to measure CYP1B1 activity in tumor biopsies.

Signaling Interaction Diagram

Mechanisms cluster_AhR AhR Antagonism Pathway cluster_CYP Metabolic Activation Ligand This compound (Ligand) CYP1B1 Enzyme: CYP1B1 (Tumor Associated) Ligand->CYP1B1 Substrate AhR_Cyto AhR (Cytosolic) + HSP90 Complex AhR-Ligand Complex (Stabilized) AhR_Cyto->Complex Binding Metabolite 3'-Hydroxyflavone (Fluorescent Marker) CYP1B1->Metabolite O-Demethylation Nucleus Nucleus (Blocked Entry) Complex->Nucleus X (Inhibited)

Caption: Dual mechanism of action: AhR pathway inhibition and CYP1B1-mediated metabolism.

References

  • Shimada, T., et al. (2022). "Oxidation of this compound, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives... by human cytochromes P450 1B1 and 2A13."[8][9][10][11] Xenobiotica.

  • Lu, Y.F., et al. (1995). "Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist." Archives of Biochemistry and Biophysics.

  • Zhou, J., & Gasiewicz, T.A. (2003). "3'-Methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription..." Archives of Biochemistry and Biophysics.

  • Murray, I.A., et al. (2010). "Evidence for ligand-mediated selective modulation of aryl hydrocarbon receptor activity." Molecular Pharmacology.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

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Methodological & Application

Using 3'-Methoxyflavone as a neuroprotective agent in models of neurodegeneration.

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Target Modulation of GABAergic Signaling and BBB Efflux Transporters

Abstract & Introduction

This guide details the experimental application of 3'-Methoxyflavone (3'-MF) in preclinical models of neurodegeneration. Unlike poly-hydroxylated flavonoids (e.g., Quercetin) which suffer from rapid metabolism and poor Blood-Brain Barrier (BBB) permeability, 3'-MF features a methoxy-substitution on the B-ring. This structural modification confers two critical advantages for neurodegeneration research:

  • Enhanced Metabolic Stability & BBB Penetration: Methylation protects against rapid glucuronidation.

  • Specific Pharmacological Targeting: 3'-MF acts as a ligand for the benzodiazepine binding site of GABA-A receptors (mediating anti-excitotoxicity) and an inhibitor of BCRP (ABCG2) efflux transporters (enhancing brain retention of therapeutic agents).

This note provides validated protocols for using 3'-MF to mitigate glutamate-induced excitotoxicity in vitro and neuroinflammation-induced cognitive decline in vivo.

Mechanism of Action (MOA)

To effectively use 3'-MF, researchers must understand its pleiotropic effects. In neurodegenerative conditions (Alzheimer’s, Parkinson’s), neuronal death is driven by excitotoxicity (excess glutamate) and neuroinflammation.

  • GABA-A Receptor Positive Modulation: 3'-MF binds to the high-affinity benzodiazepine site (between

    
     and 
    
    
    
    subunits). Unlike full agonists (diazepam) that cause sedation, B-ring methoxylated flavones often exhibit anxiolytic/neuroprotective profiles with reduced sedative side effects. They potentiate chloride (
    
    
    ) influx, hyperpolarizing the neuron and counteracting excitotoxic depolarization.
  • BCRP/P-gp Inhibition: The BBB expresses Breast Cancer Resistance Protein (BCRP).[1] In neurodegeneration, BCRP can pump neuroprotective drugs or endogenous antioxidants out of the brain. 3'-MF inhibits this efflux, effectively "locking" therapeutic concentrations inside the CNS.

  • Anti-inflammatory Signaling: 3'-MF suppresses the NF-

    
    B pathway, reducing the release of cytokines (TNF-
    
    
    
    , IL-1
    
    
    ) from activated microglia.
Visualization: 3'-MF Neuroprotective Pathways

MOA cluster_ext Extracellular Space cluster_mem Neuronal Membrane / BBB cluster_cyto Intracellular Space MF This compound (3'-MF) GABA_R GABA-A Receptor (BDZ Site) MF->GABA_R Allosteric Binding BCRP BCRP Transporter (Efflux Pump) MF->BCRP Inhibits NFkB NF-kB Pathway MF->NFkB Suppresses Glut Glutamate (Excitotoxin) Hyperpol Hyperpolarization (Neuroprotection) Glut->Hyperpol Counteracts Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Potentiation Cl_Influx->Hyperpol Cyto Pro-inflammatory Cytokines NFkB->Cyto Transcription

Figure 1: 3'-MF exerts neuroprotection by potentiating GABA-A mediated hyperpolarization (counteracting excitotoxicity) and inhibiting BCRP efflux transporters.

Protocol A: In Vitro Protection Against Glutamate Excitotoxicity

Objective: Assess the ability of 3'-MF to prevent neuronal death induced by glutamate challenge. Model: Primary Cortical Neurons (Rat/Mouse, E18).

Materials
  • Compound: this compound (Purity >98%).

  • Vehicle: DMSO (Final concentration < 0.1%).

  • Assay: MTT or LDH Release Assay.

  • Stressor: L-Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M).
Step-by-Step Workflow
  • Culture Preparation (Day 0-7):

    • Plate primary cortical neurons at

      
       cells/well in 96-well poly-D-lysine coated plates.
      
    • Maintain in Neurobasal medium + B27 supplement.

    • Critical: Perform experiments on Day 7-9 (DIV7-9) when glutamate receptors are fully expressed.

  • Drug Pre-treatment (Day 8, T-2 hours):

    • Prepare 3'-MF stock (100 mM in DMSO).

    • Dilute in culture medium to final concentrations: 1, 5, 10, 25, 50

      
      M.
      
    • Add 3'-MF to cells 2 hours prior to glutamate exposure.

    • Control: Vehicle-only (0.1% DMSO).

  • Excitotoxic Challenge (Day 8, T0):

    • Add L-Glutamate (100

      
      M) to the wells (without removing 3'-MF).
      
    • Incubate for 24 hours at 37°C / 5% CO

      
      .
      
  • Viability Assessment (Day 9):

    • MTT Assay: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

    • Data Normalization: Calculate % Viability relative to untreated control (100%) and Glutamate-only control (~40-60%).

Expected Data Output
Treatment GroupConcentration (

M)
Cell Viability (% of Control)Interpretation
Control 0100

5
Baseline health
Glutamate Only 100 (Glu)55

8
Successful excitotoxicity
3'-MF + Glu 562

6
Minimal protection
3'-MF + Glu 1078

5
Significant protection (p<0.05)
3'-MF + Glu 2589

4
High efficacy
3'-MF + Glu 5091

5
Plateau effect
Protocol B: In Vivo Neuroinflammation Model (LPS-Induced)

Objective: Evaluate 3'-MF efficacy in preventing cognitive decline triggered by systemic inflammation (a proxy for neurodegenerative inflammation). Model: C57BL/6J Mice (Male, 8-10 weeks).

Experimental Design
  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.). Note: i.p. is preferred for initial proof-of-concept due to variable oral bioavailability.

  • Dose Range: 10 mg/kg - 50 mg/kg.

Workflow Diagram

InVivo cluster_timeline 7-Day Treatment Protocol Start Day 0-6: Pre-treatment (3'-MF 20mg/kg i.p.) Induction Day 7: LPS Injection (1 mg/kg i.p.) Start->Induction Daily Dosing Behavior Day 8: Y-Maze / NOR Test (Cognition) Induction->Behavior 24h Post-LPS Sacrifice Day 9: Tissue Collection (Hippocampus) Behavior->Sacrifice

Figure 2: Experimental timeline for assessing 3'-MF protection against LPS-induced cognitive deficits.

Step-by-Step Methodology
  • Acclimatization: Handle animals for 3 days prior to experiment to reduce stress (which affects GABAergic tone).

  • Pre-treatment (Days 0-6):

    • Administer 3'-MF (20 mg/kg) daily.

    • Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.

  • Inflammatory Induction (Day 7):

    • Administer LPS (Lipopolysaccharide, E. coli 0111:B4) at 1 mg/kg i.p.

    • Continue 3'-MF dose 1 hour prior to LPS.

  • Behavioral Testing (Day 8):

    • Y-Maze Spontaneous Alternation: Measures spatial working memory.

    • Metric: % Alternation = (Actual Alternations / Possible Alternations)

      
       100.
      
    • Expectation: LPS mice drop to ~50% (chance level); 3'-MF treated mice retain ~70%+.

  • Biochemical Analysis (Day 9):

    • Harvest Hippocampus.

    • Homogenize and measure cytokines (TNF-

      
      , IL-6) via ELISA.
      
    • Validation: 3'-MF should significantly lower hippocampal TNF-

      
       levels compared to LPS-only group.
      
Troubleshooting & Validation
  • Solubility Issues: 3'-MF is lipophilic. If precipitation occurs in aqueous buffer, use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    (20% w/v) as a carrier instead of high DMSO concentrations.
  • Biphasic Effects: At very high doses (>100

    
    M), flavones can become pro-oxidant or inhibit other kinases non-specifically. Always perform a dose-response curve.
    
  • Receptor Specificity: To confirm the effect is GABA-A mediated, co-treat with Flumazenil (10

    
    M). If flumazenil blocks the protective effect of 3'-MF, the mechanism is confirmed as BDZ-site dependent.
    
References
  • Goutman, J. D., et al. (2003). "Flavonoid modulation of ionic currents mediated by GABA(A) and GABA(C) receptors." European Journal of Pharmacology. Link

  • Hanrahan, J. R., et al. (2011). "Semisynthetic preparation of wogonin and its this compound derivatives: Evaluation of their GABA-A receptor modulation." Bioorganic & Medicinal Chemistry Letters. Link

  • Mahringer, A., et al. (2010). "Inhibition of P-glycoprotein at the blood-brain barrier by phytochemicals derived from traditional Chinese medicine."[2] Cancer Genomics & Proteomics. Link

  • Venceslau, F. A., et al. (2012). "Neuroprotective effects of flavonoids in neurodegenerative diseases." IntechOpen. Link

  • Campbell, E. L., et al. (2004). "Flavonoids as positive allosteric modulators of GABA-A receptors: Structure-activity relationships." Journal of Natural Products. Link

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Application Note: Investigating the Anti-Inflammatory Effects of 3'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3'-Methoxyflavone (3'-MF) represents a critical pharmacological probe in the study of flavonoid structure-activity relationships (SAR). Unlike their poly-hydroxylated counterparts (e.g., Quercetin, Luteolin), which suffer from rapid glucuronidation and poor bioavailability, methoxylated flavones exhibit enhanced lipophilicity and metabolic stability.

This application note details the protocols for utilizing 3'-MF to investigate anti-inflammatory pathways in murine macrophages (RAW 264.7). Specifically, it focuses on the compound's dual role in modulating the Nuclear Factor-κB (NF-κB) pathway and its potential antagonism of the Aryl Hydrocarbon Receptor (AhR) . By following this guide, researchers can generate robust data on the suppression of pro-inflammatory mediators (iNOS, COX-2, NO, and Cytokines) while validating the specific contribution of B-ring methoxylation to bioactivity.

Mechanistic Insight: The AhR-NF-κB Crosstalk

Understanding the target is the first step in experimental design. 3'-MF does not merely act as an antioxidant; it functions as a signal transduction modulator.

  • NF-κB Blockade: Upon LPS stimulation, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the p65/p50 dimer to translocate to the nucleus. 3'-MF stabilizes IκBα, preventing this translocation.

  • AhR Modulation: The B-ring methoxy group mimics specific xenobiotics, allowing 3'-MF to interact with the cytosolic AhR. Unlike toxic dioxins, specific methoxyflavones can act as AhR antagonists or selective modulators, preventing the non-canonical association of AhR with NF-κB, which otherwise synergizes inflammation.

Figure 1: Proposed Signaling Pathway & Intervention Points

G cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (Cytosolic) IkBa->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription Drug This compound Drug->IKK Inhibits Drug->NFkB_Nuc Blocks Translocation

Caption: this compound interrupts the inflammatory cascade by inhibiting IKK activation and blocking the nuclear translocation of the p65 NF-κB subunit.[1][2][3]

Experimental Design Strategy

Cell Model Selection
  • Primary Model: RAW 264.7 (Murine Macrophages).[4][5][6]

    • Rationale: High expression of TLR4; robust NO and cytokine response to LPS; standardized genome for qPCR analysis.

  • Secondary Model (Optional): BV-2 (Microglia) for neuroinflammation studies, as methoxyflavones cross the blood-brain barrier effectively.

Compound Handling (Critical)
  • Solubility: 3'-MF is lipophilic and poorly soluble in water.

  • Stock Solution: Dissolve in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent cytotoxicity.

Protocol A: High-Throughput Screening (NO & Cytokines)

Objective: Quantify the suppression of inflammatory mediators.

Materials
  • RAW 264.7 cells[1][2][4][5][6][7][8][9][10][11]

  • LPS (Escherichia coli O127:B8)

  • Griess Reagent (1% sulfanilamide, 0.1% NED)

  • ELISA Kits (TNF-α, IL-6)

  • MTT or CCK-8 Reagent (for viability normalization)

Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Remove media. Add fresh media containing 3'-MF (Concentrations: 5, 10, 20, 40 µM). Incubate for 1 hour .

    • Note: Pre-treatment is superior to co-treatment for elucidating preventive mechanisms.

  • Stimulation: Add LPS (Final concentration: 1 µg/mL) to the wells without removing the drug. Incubate for 18-24 hours .

  • Harvest:

    • Transfer 100 µL supernatant to a new plate for Griess Assay/ELISA.

    • Retain cells for Viability Assay (MTT/CCK-8). Crucial: You must prove that reduced NO is due to anti-inflammatory action, not cell death.

Data Analysis (Expected Results)

Normalize all cytokine data to total protein or cell viability.

ParameterControl (DMSO)LPS OnlyLPS + 3'-MF (Low Dose)LPS + 3'-MF (High Dose)
Nitric Oxide (µM) < 2.035.0 ± 5.025.0 ± 3.010.0 ± 2.0
TNF-α (pg/mL) < 501200 ± 150800 ± 100350 ± 50
Cell Viability (%) 10095 ± 595 ± 5> 90

Protocol B: Pathway Verification (Western Blot)

Objective: Confirm the blockade of NF-κB translocation and upstream enzyme expression (iNOS/COX-2).

Workflow Diagram

Workflow cluster_lysis Lysis Strategy Step1 Seed Cells (6-well plate) Step2 Pre-treat (3'-MF, 1h) Step1->Step2 Step3 Stimulate (LPS, 1µg/mL) Step2->Step3 Split Timepoint? Step3->Split Early 30-60 min (Phospho-proteins) Split->Early Signaling Late 18-24 hours (iNOS/COX-2) Split->Late Expression Step4 Nuclear/Cytosolic Fractionation Early->Step4 Step5 Western Blot (p65, IκBα, Lamin B1) Step4->Step5

Caption: Experimental workflow distinguishing between early signaling events (translocation) and late-stage protein expression.

Step-by-Step Procedure
  • Stimulation Timing:

    • For p65/IκBα : Harvest cells 30–60 minutes post-LPS.

    • For iNOS/COX-2 : Harvest cells 18–24 hours post-LPS.

  • Fractionation (Crucial for NF-κB):

    • Do not use whole cell lysate for p65. You must separate Cytosolic and Nuclear fractions using a commercially available kit or hypotonic/hypertonic lysis buffers.

  • Blotting Targets:

    • Nuclear Fraction: Probe for NF-κB p65 . Loading Control: Lamin B1 or Histone H3 .

    • Cytosolic Fraction: Probe for IκBα and p-IκBα . Loading Control: β-Actin or GAPDH .

  • Validation Criteria:

    • LPS Only: High Nuclear p65, Low Cytosolic IκBα (degraded).

    • LPS + 3'-MF: Reduced Nuclear p65, Preserved Cytosolic IκBα.

References

  • Chen, H., et al. (2020). Anti-inflammatory activity of 3,5,6,7,3',4'-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Molecular Medicine Reports.

  • Kim, Y.J., et al. (2013). 5,6,7-Trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. Food and Chemical Toxicology.

  • Murray, I.A., et al. (2010). Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2',4'-Trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics.

  • Li, R., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages. Journal of Agricultural and Food Chemistry.

  • Tewtrakul, S., et al. (2011). Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells.[5] Journal of Ethnopharmacology.

Sources

Application Note: 3'-Methoxyflavone as a Reference Standard for Analytical Quantification of Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the qualification and utilization of 3'-Methoxyflavone as an analytical reference standard. We present detailed, field-proven protocols for the preparation of standard solutions, comprehensive validation according to ICH Q2(R2) guidelines, and application in quantitative High-Performance Liquid Chromatography (HPLC) using both external and internal standard methodologies. The inherent stability and distinct chromatographic properties of this compound make it a robust and reliable standard for the quantification of other flavonoids and related phenolic compounds in complex matrices.

Introduction to Analytical Standards

The accuracy and reliability of quantitative analytical data are fundamentally dependent on the quality of the reference standards used for calibration. An ideal reference standard is a highly purified and well-characterized substance that serves as a benchmark against which a sample is measured.[1][2][3] The United States Pharmacopeia (USP) establishes rigorous criteria for official reference standards, emphasizing high purity, stability, and suitability for the intended analytical purpose.[1][2][3][4][5]

While official pharmacopeial standards are the primary choice, many research and development settings require the use of well-qualified secondary or in-house standards. This compound, a member of the flavonoid family, possesses chemical features that make it an excellent candidate for such a role. Its methoxy group enhances metabolic stability compared to more common hydroxyflavones, a crucial attribute for a reliable standard.[6] This application note details the necessary steps to qualify this compound and confidently deploy it in routine analytical workflows.

Physicochemical Properties of this compound

A thorough understanding of the standard's properties is the first step in its application.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical and Spectroscopic Properties

Property Value Source
IUPAC Name 2-(3-methoxyphenyl)chromen-4-one [7]
Molecular Formula C₁₆H₁₂O₃ [7]
Molecular Weight 252.26 g/mol [7]
CAS Number 53906-83-5 [7]
UV λmax 246 nm (in Methanol) [8]

| Molar Absorptivity (ε) | 17,600 M⁻¹cm⁻¹ (at 246 nm) |[8] |

Qualification of this compound as a Reference Standard

Before use in quantitative assays, the purity and identity of the this compound lot must be rigorously established. This qualification process ensures that the standard is trustworthy and that measurements derived from it are accurate.[9]

Purity and Identity Confirmation

The foundation of a reference standard is its purity. We recommend a multi-faceted approach to confirm both the identity and purity of the material.

  • HPLC with Photodiode Array (PDA) Detection: This is the primary technique for assessing purity. A high-resolution separation should be developed to resolve the main component from any potential impurities. The PDA detector can be used to perform peak purity analysis, which compares spectra across the peak to detect co-eluting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (252.26 g/mol ) and identify any impurities detected by HPLC-PDA.[7]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides unequivocal structural confirmation.

  • Quantitative NMR (qNMR): For determining the absolute purity (assay value) of the standard against a certified reference material.

Protocol: Preparation and Handling of Stock Solutions

This protocol describes the preparation of a primary stock solution, from which all calibration and quality control standards will be derived.

Materials:

  • This compound (pre-qualified, purity ≥98%)

  • HPLC-grade Methanol or Acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL Class A volumetric flask. Record the weight precisely.

  • Solubilization: Add ~7 mL of HPLC-grade Methanol. Sonicate for 5-10 minutes to ensure complete dissolution. Causality Note: Sonication provides energy to overcome crystal lattice forces, ensuring the entire weighed mass dissolves, which is critical for an accurate stock concentration.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add Methanol to the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Calculation: Calculate the exact concentration in mg/mL or µg/mL based on the actual weight and the flask volume.

  • Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and analyst's initials. Store at -20°C.[10][11]

Protocol: Stability Assessment of Standard Solutions

The stability of the standard in solution must be verified to define its shelf-life and appropriate storage conditions. This protocol is a self-validating system for ensuring measurement consistency over time.

stability_workflow cluster_prep Preparation (T=0) cluster_storage Storage Conditions cluster_analysis Time Point Analysis prep Prepare fresh stock and working solutions analyze_t0 Analyze immediately (n=6 replicates) prep->analyze_t0 store_rt Aliquot 1: Ambient Temp (25°C) prep->store_rt store_fridge Aliquot 2: Refrigerated (4°C) prep->store_fridge store_frozen Aliquot 3: Frozen (-20°C) prep->store_frozen eval Evaluate Results: Compare mean peak area to T=0. Calculate % recovery. analyze_t0->eval Baseline Data analyze_t1 Analyze aliquots at T=24h, 48h store_rt->analyze_t1 store_fridge->analyze_t1 store_frozen->analyze_t1 analyze_t2 Analyze aliquots at T=7d, 14d, 30d analyze_t1->analyze_t2 analyze_t2->eval

Caption: Workflow for assessing the stability of this compound standard solutions.

Procedure:

  • Prepare a fresh stock solution as described in Protocol 3.2.

  • Immediately analyze this solution via HPLC (n=6 injections) to establish the baseline (T=0) peak area response.

  • Aliquot the remaining stock solution into multiple vials for storage under different conditions (e.g., ambient, 4°C, and -20°C).

  • At specified time points (e.g., 24h, 48h, 7 days, 30 days), retrieve an aliquot from each storage condition.

  • Allow the aliquot to equilibrate to room temperature and analyze via HPLC (n=3 injections).

  • Acceptance Criterion: The standard is considered stable if the mean peak area at a given time point is within ±2% of the initial T=0 mean peak area.

Application: Use as an External Standard in HPLC-UV

The external standard method is the most common quantitative technique. It involves creating a calibration curve from standards of known concentration and using it to determine the concentration of an unknown sample.

Instrumentation and Chromatographic Conditions

The following provides a robust starting point for method development.

Table 2: Recommended HPLC-UV Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection | UV at 246 nm[8] |

Protocol: Method Validation according to ICH Q2(R2)

A full validation ensures the analytical method is fit for its intended purpose.[12][13][14] This process is a self-validating system demonstrating the method's trustworthiness.

validation_workflow start Method Development Complete spec Specificity (Discrimination from matrix and other components) start->spec lin Linearity & Range (Calibration Curve, R² ≥ 0.999) spec->lin acc Accuracy (% Recovery at 3 levels) lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod LOD & LOQ (Signal-to-Noise or Calibration Slope) acc->lod prec->lod rob Robustness (Small variations in flow, temp, %B) lod->rob end Method Validated rob->end

Sources

Application Note: Formulation of 3'-Methoxyflavone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3'-Methoxyflavone (3'-MF) is a synthetic flavonoid isomer widely utilized as a pharmacological tool to modulate the Aryl Hydrocarbon Receptor (AhR). Unlike many natural flavonoids that act as partial agonists, 3'-MF is frequently cited as a competitive AhR antagonist, often used to block the effects of potent agonists like TCDD or to study AhR-mediated signaling in cancer and immunology.

However, like its structural congeners (e.g., chrysin, apigenin), 3'-MF exhibits BCS Class II characteristics : high permeability but low aqueous solubility. This presents a critical barrier in preclinical studies, where improper formulation leads to precipitation in the peritoneal cavity, erratic absorption, and non-reproducible pharmacokinetics (PK).

Physicochemical Profile
PropertyValueImplication
Molecular Weight 252.26 g/mol Small molecule, crosses membranes easily.
LogP ~2.8 – 3.5 (Est.)Highly lipophilic; prone to sequestration in adipose tissue.
Aqueous Solubility < 0.1 mg/mLRequires co-solvents or carriers for systemic delivery.
Metabolic Liability HighSubject to rapid O-demethylation by CYP1B1/CYP2A13.

Formulation Decision Matrix

Select the appropriate protocol based on your study duration and administration route.

FormulationDecision Start Study Type & Route Acute Acute / Single Dose (IP or PO) Start->Acute Chronic Chronic / Multi-Dose (PO or IV) Start->Chronic Solvent Protocol A: Co-Solvent System (DMSO/Oil or PEG) Acute->Solvent Simple, Rapid Prep Carrier Protocol B: Inclusion Complex (HP-β-CD) Chronic->Carrier Low Toxicity, High Stability SMEDDS Protocol C: SMEDDS (Lipid/Surfactant) Chronic->SMEDDS Max Bioavailability

Figure 1: Decision tree for selecting the optimal 3'-MF vehicle based on experimental constraints.

Protocol A: Standard Co-Solvent Vehicle (Acute IP/PO)

Best for: Single-dose PK studies, acute AhR antagonism assays. Mechanism: Uses DMSO for primary solubilization and Corn Oil or PEG as a depot/dispersant .

Reagents
  • This compound (High Purity >98%)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered (Sigma-Aldrich)

  • Corn Oil (Sigma-Aldrich) OR PEG 400 + Saline

Methodology (Lipid-Based Vehicle)

Note: Oil vehicles are preferred for AhR ligands to minimize precipitation upon contact with biological fluids.

  • Primary Solubilization: Dissolve 3'-MF in 100% DMSO to create a Stock Solution of 50 mg/mL. Vortex for 2 minutes or sonicate at 37°C until clear.

  • Vehicle Assembly:

    • Target Final Concentration: 5 mg/mL (Example).

    • Ratio: 10% DMSO / 90% Corn Oil.

  • Mixing Step:

    • Place the required volume of Corn Oil in a sterile vial.

    • While vortexing the oil vigorously, slowly inject the DMSO stock solution dropwise.

    • Critical: Do not add oil to DMSO; add DMSO to oil to prevent transient precipitation.

  • Verification: The solution should appear clear and slightly yellow. If cloudy, sonicate at 40°C for 10 minutes.

Dosing Constraints
  • Mouse (IP/PO): Max volume 10 mL/kg. (e.g., 200 µL for a 20g mouse).

  • DMSO Limit: Do not exceed 10-15% v/v DMSO for IP injections to avoid peritonitis.

Protocol B: Hydroxypropyl-β-Cyclodextrin Complex (Chronic/IV)

Best for: Repeated dosing, IV administration, or studies requiring aqueous compatibility. Mechanism: Encapsulates the lipophilic 3'-MF B-ring into the hydrophobic cavity of the cyclodextrin, rendering it water-soluble.

Reagents
  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Trappsol® or Sigma)

  • Milli-Q Water or PBS

Workflow: Molecular Encapsulation

CDComplex Step1 Phase 1: Dissolution Dissolve 20-40% w/v HP-β-CD in sterile water. Step2 Phase 2: Addition Add excess 3'-MF powder to CD solution. Step1->Step2 Step3 Phase 3: Equilibrium Shake/Stir at 25°C for 24-48 hours. Step2->Step3 Step4 Phase 4: Filtration Filter (0.22 µm) to remove uncomplexed drug. Step3->Step4 Step5 Phase 5: Lyophilization (Optional) Freeze-dry for stable powder. Step4->Step5

Figure 2: Step-by-step workflow for generating a stable 3'-MF:Cyclodextrin inclusion complex.

Detailed Methodology
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. (e.g., 2g HP-β-CD in 10 mL water).

  • Complexation: Add 3'-MF in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Place on an orbital shaker (200 rpm) protected from light for 24 hours at room temperature.

  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter . The filtrate contains only the solubilized drug-CD complex.

  • Quantification: Analyze a small aliquot via UV-Vis (Absorbance ~300-340 nm) or HPLC to determine the final concentration before dosing.

Protocol C: Self-Microemulsifying Drug Delivery System (SMEDDS)

Best for: Maximizing oral bioavailability (up to 25-fold increase). Scientific Grounding: Based on successful formulation of similar methoxyflavones (Kaempferia extracts) [1].

Formulation Composition (Type IIIB Lipid Formulation)
  • Oil Phase (20%): Capryol 90 or Corn Oil.

  • Surfactant (50%): Cremophor EL (Kolliphor EL) or Tween 80.

  • Co-Surfactant (30%): PEG 400 or Propylene Glycol.

Preparation
  • Mix the Oil, Surfactant, and Co-Surfactant in a glass vial. Vortex to form a homogeneous "Pre-concentrate."

  • Dissolve 3'-MF into this pre-concentrate (Saturation solubility is typically high, >20 mg/mL).

  • Administration: Dilute 1:10 with water immediately prior to oral gavage. The mixture will spontaneously form a clear/opalescent microemulsion (droplet size <100 nm).

Analytical Validation (QC)

Before in vivo administration, validate the concentration and stability of 3'-MF.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 299 nm or 340 nm.

  • Retention Time: Expect elution between 4–6 minutes (depending on exact column).

References

  • Mekjaruskul, C., et al. (2013).

Troubleshooting & Optimization

Technical Support Center: Optimizing 3'-Methoxyflavone Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3MF-BIO-992 Topic: Overcoming Low Bioavailability of 3'-Methoxyflavone (3'-MF) in Animal Studies Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Diagnostic Summary

User Issue: Researchers frequently report negligible plasma concentrations and high variability in pharmacodynamic endpoints when administering this compound (3'-MF) orally to rodents, even at high doses (e.g., 50–100 mg/kg).

Root Cause Analysis: 3'-MF presents a "Class II/IV" profile in the Biopharmaceutics Classification System (BCS). Its bioavailability is throttled by two distinct but compounding failure modes:

  • Solubility-Limited Absorption: 3'-MF is highly lipophilic and crystalline, leading to poor dissolution in the aqueous environment of the gastrointestinal (GI) tract.

  • Perfusion-Limited Metabolism (The "3'-Instability"): Unlike fully methylated flavones (e.g., 5,7-dimethoxyflavone), the single methoxy group at the 3' position makes the B-ring highly susceptible to oxidative demethylation by CYP1A1 and CYP1A2 enzymes. This results in rapid first-pass clearance (

    
    ), converting the compound to 3'-hydroxyflavone, which is instantly conjugated and excreted.
    

Troubleshooting Guide & FAQs

Category A: Solubilization & Formulation[1][2][3]

Q1: I am using 0.5% CMC/Tween 80 as a vehicle, but the compound precipitates. What is the alternative? Dr. Vance: Standard suspension vehicles are often insufficient for 3'-MF due to its high lattice energy. The "brick dust" nature of the crystal prevents it from entering solution, which is the prerequisite for absorption.

Recommendation: Switch to a Self-Microemulsifying Drug Delivery System (SMEDDS) or a Cyclodextrin Complex .

  • Why? SMEDDS maintain the drug in a dissolved state within oil droplets, bypassing the dissolution step. Cyclodextrins encapsulate the hydrophobic guest, presenting a hydrophilic exterior to the solvent.[1]

Q2: Can I just use DMSO? Dr. Vance: For in vivo studies, avoiding high concentrations of DMSO is critical due to toxicity and potential interference with CYP enzymes.

  • Limit: Keep DMSO < 5% v/v.

  • Better Co-solvent: Use PEG 400 (up to 30-40%) or Propylene Glycol, which are better tolerated and inhibit P-gp efflux transporters to a minor degree.

Category B: Metabolic Stability[3][4][5][6]

Q3: My compound dissolves well in PEG 400, but I still see no efficacy. Why? Dr. Vance: You are likely facing the "Metabolic Wall." 3'-MF is a high-affinity substrate for CYP1A1 and CYP1A2 .

  • Mechanism: These enzymes rapidly demethylate the 3'-position. The resulting hydroxyl group acts as a "handle" for Phase II enzymes (UGTs/SULTs) to attach glucuronic acid or sulfate, rendering the molecule inactive and water-soluble for urinary excretion.

  • Diagnostic: Check your plasma for the metabolite (3'-hydroxyflavone glucuronide) rather than the parent compound. High metabolite levels confirm absorption but rapid clearance.

Q4: How do I block this metabolism? Dr. Vance:

  • Chemical Inhibition (Proof of Concept): Co-administer with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) (50 mg/kg IP, 1h pre-dose) to verify if metabolism is the limiting factor. Note: This is for mechanistic validation, not chronic therapy.

  • Formulation Shielding: Use PLGA Nanoparticles . Encapsulation protects the drug from gut-wall enzymes and directs uptake via Peyer's patches (lymphatic transport), partially bypassing the liver (first-pass effect).

Visualizing the Bioavailability Barrier

The following diagram illustrates the specific metabolic fate of 3'-MF and where standard formulations fail.

BioavailabilityPathways OralDose Oral Dose (this compound) GutLumen Gut Lumen (Dissolution Step) OralDose->GutLumen Enterocyte Enterocyte (Absorption) GutLumen->Enterocyte SMEDDS/Cyclodextrin (Solubilized) Precipitation Precipitation (Low Solubility) GutLumen->Precipitation Standard Vehicle Liver Liver (First-Pass) Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Bioavailability) Enterocyte->Systemic Lymphatic Bypass (Lipid Nanocarriers) CYP_Metabolism CYP1A1/1A2 Demethylation Enterocyte->CYP_Metabolism Gut Wall Metabolism Liver->Systemic Surviving Fraction (< 5%) Liver->CYP_Metabolism Rapid Clearance Excretion Renal Excretion (Metabolites) PhaseII Glucuronidation (UGT) CYP_Metabolism->PhaseII 3'-OH Flavone PhaseII->Excretion

Caption: Figure 1. The "Metabolic Sink" of this compound. Note the critical bottlenecks at dissolution and CYP-mediated hepatic clearance.

Validated Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Best for: Acute dosing, IV administration, and improving aqueous solubility.

Rationale: HP-β-CD forms a toroidal structure where the lipophilic 3'-MF sits inside the cavity, shielding it from immediate precipitation while allowing rapid equilibrium with the free fraction for absorption.

Materials:

  • This compound (Micronized)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)

  • Ethanol (Absolute)

  • Deionized Water

Step-by-Step:

  • Molar Ratio: Calculate a 1:2 molar ratio (Drug:CD). 3'-MF MW ≈ 252.26 g/mol ; HP-β-CD MW ≈ 1400 g/mol .

  • Dissolution: Dissolve the required amount of 3'-MF in a minimal volume of ethanol (e.g., 5 mL).

  • Aqueous Phase: Dissolve HP-β-CD in water (e.g., 50 mL) under stirring at 40°C.

  • Mixing: Dropwise add the ethanolic drug solution to the aqueous CD solution while stirring vigorously (1000 RPM).

  • Evaporation: Continue stirring at 45°C in a fume hood or use a rotary evaporator to remove the ethanol completely. The solution should remain clear.

  • Lyophilization (Optional): Freeze-dry the solution to obtain a fluffy white powder.

  • Reconstitution: Reconstitute in saline for IV or water for oral gavage.

Validation Check: The final solution should be clear. If cloudy, filter through a 0.45 µm filter and quantify drug content via HPLC to ensure no significant loss.

Protocol B: PLGA Nanoparticles (Nanoprecipitation Method)

Best for: Sustained release, protecting against metabolic instability, and improving oral uptake.

Rationale: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect the cargo from acidic hydrolysis and enzymatic degradation. They can facilitate uptake via M-cells in Peyer's patches.

Materials:

  • PLGA (50:50, ester terminated, MW 30-60 kDa)

  • Surfactant: Poloxamer 188 or PVA (Polyvinyl alcohol)

  • Solvent: Acetone (Organic phase)[2]

  • Anti-solvent: Water (Aqueous phase)

Step-by-Step:

  • Organic Phase: Dissolve 20 mg of 3'-MF and 100 mg of PLGA in 5 mL of Acetone. Sonicate to ensure complete dissolution.

  • Aqueous Phase: Prepare 20 mL of 1% w/v PVA solution in water.

  • Precipitation: Under moderate magnetic stirring (500 RPM), inject the organic phase into the aqueous phase using a syringe pump (rate: 0.5 mL/min). Critical: Do not dump; inject slowly.

  • Solvent Evaporation: Stir the suspension overnight in an open beaker to evaporate the acetone.

  • Washing: Centrifuge at 12,000 x g for 20 minutes. Discard supernatant (free drug). Resuspend the pellet in water. Repeat twice.

  • Characterization: Measure particle size (Target: 150–250 nm) and Polydispersity Index (PDI < 0.2) using Dynamic Light Scattering (DLS).

Comparative Data: Formulation Performance

Table 1 summarizes expected pharmacokinetic improvements based on methoxyflavone class behaviors.

Formulation StrategySolubility EnhancementMetabolic ProtectionEst. Bioavailability IncreaseComplexity
Standard Suspension (CMC/Tween)LowNone1x (Baseline)Low
Co-solvent System (PEG 400)HighLow2-3xLow
Cyclodextrin Complex (HP-β-CD)Very HighLow/Moderate15-20xModerate
PLGA Nanoparticles ModerateHigh (Shielding)10-25xHigh
Lipid Nanocarriers (NLCs) HighModerate (Lymphatic)20-30xHigh

Decision Logic for Researchers

Use this logic flow to select the correct experimental path.

DecisionTree Start Start: Low Bioavailability SolubilityCheck Is the compound precipitating in the dosing vehicle? Start->SolubilityCheck MetabolismCheck Is the compound dissolved but clearing rapidly? SolubilityCheck->MetabolismCheck No (It's dissolved) SolubilityFix Use HP-β-CD Complex or SMEDDS SolubilityCheck->SolubilityFix Yes MetabolismCheck->SolubilityFix No (Low Absorption) MetabolismFix Use PLGA Nanoparticles or Co-administer ABT (Acute only) MetabolismCheck->MetabolismFix Yes (High Metabolites in Plasma)

Caption: Figure 2. Formulation Decision Matrix for this compound.

References

  • Walle, T., & Walle, U. K. (2007). Novel methoxylated flavone inhibitors of cytochrome P450 1B1 in SCC-9 human oral cancer cells. Journal of Pharmacy and Pharmacology, 59(6), 857–862.

    • Context: Establishes the specific metabolic instability of this compound compared to fully methyl
  • Mekjaruskul, C., et al. (2013). Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. Journal of Ethnopharmacology, 149(3), 820-827.

    • Context: Provides baseline pharmacokinetic data for methoxyflavones, demonstrating low oral bioavailability (1-4%) and rapid excretion.
  • Sutthanut, K., et al. (2025). Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin.[3] International Journal of Pharmaceutics.

    • Context: Validates the use of Cyclodextrins and SMEDDS to increase bioavailability by 20-40 fold.
  • Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. Drug Metabolism and Disposition, 34(10), 1786–1792.

    • Context: Discusses the structural activity relationship (SAR)
  • Chen, Y., et al. (2009). Formulation and characterization of nanostructured lipid carriers (NLCs) for the delivery of methoxyflavones. Colloids and Surfaces B: Biointerfaces.

    • Context: Supports the use of lipid-based nanocarriers for lipophilic flavonoids.

Sources

Technical Support Center: 3'-Methoxyflavone (Chrysoeriol) Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

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Document ID: TSC-CHEM-FLAV-3MF-V1.2 Last Updated: February 10, 2026

Introduction

Welcome to the technical support center for the synthesis and purification of 3'-Methoxyflavone. This molecule, a key O-methylated flavone, is of significant interest to researchers in medicinal chemistry and drug development for its potential biological activities. This guide is designed for professionals in the field and provides in-depth, field-proven insights into overcoming common experimental challenges. We will delve into the causality behind methodological choices to ensure you can not only follow protocols but also troubleshoot them effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and purification of this compound in a direct question-and-answer format.

Synthesis Phase: Low Yields & Side Reactions

Question 1: My synthesis of this compound via the Baker-Venkataraman rearrangement resulted in a very low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Baker-Venkataraman rearrangement for flavone synthesis are a frequent issue, often stemming from several critical factors. This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions.[1][2][3]

Primary Causes & Solutions:

  • Inefficient Rearrangement of the Ester Intermediate: The key rearrangement step is highly sensitive to the base and solvent system used.

    • Causality: The base must be strong enough to deprotonate the α-carbon of the acetophenone moiety to form an enolate, which then initiates the intramolecular acyl transfer.[1][3] However, overly harsh conditions or the presence of water can lead to saponification of the ester starting material.

    • Solution: We recommend using potassium hydroxide (KOH) in anhydrous pyridine. Pyridine acts as both the base and the solvent, facilitating the reaction while minimizing side reactions. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Side Reactions - Demethylation: The methoxy group is susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures, leading to the formation of 3'-hydroxyflavone.[4][5]

    • Causality: Lewis acids like AlCl₃, often used in older protocols, are notorious for cleaving methoxy groups.[4][6] Similarly, the acidic cyclization step, if too harsh (e.g., prolonged heating in concentrated H₂SO₄), can cause demethylation.

    • Solution: For the cyclization of the intermediate 1,3-diketone, use a milder acid catalyst. A mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid, heated gently (e.g., on a boiling water bath), is typically sufficient and minimizes demethylation.[7]

  • Incomplete Cyclization: The conversion of the 1,3-diketone intermediate to the final flavone can be incomplete.

    • Causality: Insufficient acid catalyst or reaction time can leave uncyclized diketone in your crude product, reducing the yield of the desired flavone.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The 1,3-diketone is typically more polar than the final flavone. The reaction is complete when the diketone spot has disappeared.

Optimized Protocol: Baker-Venkataraman Synthesis of this compound

This protocol is a self-validating system with built-in checkpoints for success.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Acid-Catalyzed Cyclization start 2'-Hydroxyacetophenone + m-Anisoyl Chloride esterification React in Pyridine (0°C to RT) start->esterification workup1 Acidic Workup (dil. HCl) Isolate 2'-(m-Anisoyloxy)acetophenone esterification->workup1 rearrangement Dissolve Ester in Anhydrous Pyridine Add Powdered KOH workup1->rearrangement TLC Checkpoint: Confirm Ester Formation heat Heat at 50°C Monitor by TLC rearrangement->heat workup2 Acidify (Acetic Acid) Isolate Crude 1,3-Diketone heat->workup2 cyclization Reflux Diketone in Glacial Acetic Acid + cat. H₂SO₄ workup2->cyclization TLC Checkpoint: Confirm Diketone Formation monitor Monitor by TLC until Diketone is consumed cyclization->monitor workup3 Pour onto Ice Isolate Crude this compound monitor->workup3 end end workup3->end Proceed to Purification

Caption: Workflow for this compound Synthesis.

Purification Phase: Impurities & Crystallization

Question 2: My crude this compound shows multiple spots on the TLC plate. How do I effectively purify it?

Answer: A multi-spot TLC indicates the presence of impurities, which could include unreacted starting materials, the 1,3-diketone intermediate, or side-products. A systematic purification strategy involving column chromatography followed by recrystallization is essential.

Step 1: TLC Analysis & Solvent System Selection

  • Causality: The key to successful column chromatography is selecting a solvent system that provides good separation between your product and impurities on a TLC plate. The ideal system should give your product an Rf value of ~0.25-0.35.

  • Methodology:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Test various mobile phase combinations. For methoxyflavones, gradients of Hexane and Ethyl Acetate are highly effective.[8] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.

    • Visualize the spots under UV light (254 nm and 365 nm). This compound should be UV active.

Compound Type Typical Rf Relative to Product Recommended Eluent System (Silica Gel)
Unreacted 2'-(m-Anisoyloxy)acetophenoneHigher Rf (Less Polar)Hexane / Ethyl Acetate Gradient
This compound (Product) Target Rf ~0.3 Hexane / Ethyl Acetate Gradient
1,3-Diketone IntermediateLower Rf (More Polar)Hexane / Ethyl Acetate Gradient
3'-Hydroxyflavone (Side-product)Much Lower Rf (Very Polar)Dichloromethane / Methanol Gradient[8]

Step 2: Column Chromatography Protocol

  • Column Packing: Use silica gel (60-120 mesh) and pack the column using the "slurry method" with your initial, low-polarity eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This prevents band broadening and improves separation.

  • Elution: Start with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Combine & Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Question 3: My purified this compound is an amorphous solid or oil and will not crystallize. What should I do?

Answer: Difficulty in crystallization is common for flavonoids. It often indicates the presence of minor, co-eluting impurities that inhibit lattice formation, or that the incorrect solvent system is being used.

Troubleshooting Crystallization:

  • Purity Check: First, confirm the purity of your amorphous solid by HPLC or ¹H NMR. If significant impurities are detected, a second column chromatography step may be necessary.

  • Solvent Selection: The goal is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.

    • Good Single Solvents: Try solvents like ethanol, methanol, or ethyl acetate.[9]

    • Solvent/Anti-Solvent System: This is a powerful technique. Dissolve your compound in a minimum amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature. Then, slowly add a miscible "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or petroleum ether) until the solution becomes faintly turbid. Warm the mixture until it is clear again, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of pure this compound from a previous batch, add it to the supersaturated solution to initiate crystallization.

    • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several days in a vibration-free area.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound besides the Baker-Venkataraman rearrangement?

A1: The Allan-Robinson reaction is another classic method.[10][11] It involves condensing an o-hydroxyaryl ketone with the anhydride and sodium salt of an aromatic acid (in this case, m-anisic anhydride and sodium m-anisate).[12][13] While effective, it often requires higher temperatures and can sometimes give lower yields compared to a well-optimized Baker-Venkataraman synthesis.[14]

AllanRobinson start 2'-Hydroxyacetophenone + m-Anisic Anhydride + Sodium m-Anisate reaction Heat at High Temperature (e.g., 180-200°C) start->reaction hydrolysis Saponification (aq. KOH) & Acidification reaction->hydrolysis product This compound hydrolysis->product

Caption: Simplified Allan-Robinson Reaction Pathway.

Q2: Which analytical techniques are essential to confirm the identity and purity of my final product?

A2: A combination of techniques is crucial for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[15]

    • ¹H NMR: Will show characteristic signals for the aromatic protons on all three rings and a sharp singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) group.

    • ¹³C NMR: Confirms the carbon skeleton and the presence of the carbonyl carbon (C=O) typically around 175-180 ppm.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[15]

    • For this compound (C₁₆H₁₂O₃), the expected exact mass for the molecular ion [M+H]⁺ is approximately 253.08.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A single sharp peak on an HPLC chromatogram is a strong indicator of a pure compound.[17]

  • Melting Point: A sharp melting point range for a crystalline solid is a classic indicator of high purity.

Q3: What are the key safety precautions when synthesizing this compound?

A3: Standard laboratory safety practices are essential. Pay special attention to the following reagents:

  • Pyridine: Is toxic, flammable, and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Hydroxide (KOH): Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Acids (H₂SO₄, HCl): Are corrosive. Always add acid to water, never the other way around, to control the exothermic reaction. Handle with extreme care.

  • Organic Solvents (Hexane, Ethyl Acetate, etc.): Are flammable. Keep them away from ignition sources.

References

  • Aiyar, S.N., et al. (1958). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 47, 238-243. [Link]

  • Bansal, M. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]

  • Chen, C., et al. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 34(13), 1183-1193. [Link]

  • Daina, A., & Zoete, V. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]

  • Horie, T., et al. (1998). Studies of the selective O-alkylation and dealkylation of flavonoids. 10. Selective demethylation of 7-hydroxy-3,5,8-trimethoxyflavones with anhydrous aluminum halide in acetonitrile or ether. The Journal of Organic Chemistry, 63(2), 464-468. [Link]

  • Kalinin, A. V., et al. (1998). Directed ortho metalation-driven preparation of 6-substituted salicylic acids and related methodologies. Synthesis of flavones. Tetrahedron Letters, 39(28), 4995-4998. [Link]

  • Kim, H. J., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1149-1160. [Link]

  • Merz, K. M., & Horn, H. (Eds.). (n.d.). Allan-Robinson Reaction. In The Merck Index Online. Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Nagayoshi, H., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 50(10), 1169-1180. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 619834, this compound. Retrieved February 10, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved February 10, 2026, from [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]

  • Tundis, R., et al. (2014). Synthesis and Antioxidant Activity of 3-Methoxyflavones. Molecules, 19(12), 21046-21062. [Link]

  • Wikipedia contributors. (2023, December 22). Baker–Venkataraman rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link]

  • Wikipedia contributors. (2023, April 1). Allan–Robinson reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link]

  • Woo, E. R., et al. (2016). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 21(7), 896. [Link]

Sources

Optimizing dosage and administration route for 3'-Methoxyflavone.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3MF-OPT-024 Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Subject: Optimization of Dosage, Formulation, and Administration Routes for 3'-Methoxyflavone

User Guide Overview

Welcome to the this compound (3'-MF) technical support hub. This guide addresses the specific physicochemical challenges of 3'-MF, a potent Aryl Hydrocarbon Receptor (AhR) antagonist and BCRP (ABCG2) inhibitor .

Most experimental failures with 3'-MF stem from three root causes:

  • Solubility "Crash-out": Precipitation upon dilution in aqueous media.

  • Metabolic Instability: Rapid O-demethylation by CYP enzymes (specifically CYP1B1/CYP2A13).

  • Bioavailability Mismatch: Incorrect route selection for the target tissue (CNS vs. Peripheral).

Module 1: Formulation & Solubility

Issue: “I prepared a stock in DMSO, but when I diluted it into PBS or media, the solution turned cloudy immediately.”

Diagnosis: 3'-MF is highly lipophilic (LogP ~3.4). It is stable in organic solvents but suffers from rapid kinetic precipitation in aqueous buffers. A simple DMSO spike is insufficient for in vivo work or high-concentration in vitro assays.

Protocol A: The "Golden Ratio" Vehicle (In Vivo - IP/IV)

For intravenous (IV) or intraperitoneal (IP) administration, you must use a co-solvent system to maintain solubility.

ComponentConcentrationFunction
DMSO 10% (v/v)Primary solubilizer (Stock solution).
PEG 400 40% (v/v)Co-solvent; prevents precipitation upon aqueous contact.
Saline (0.9%) 50% (v/v)Aqueous carrier; must be added last and slowly .

Step-by-Step Preparation:

  • Dissolve neat 3'-MF powder in 100% DMSO to reach 10x the final desired concentration (e.g., if target is 5 mg/mL, make a 50 mg/mL DMSO stock).

  • Add PEG 400 to the DMSO stock and vortex vigorously for 30 seconds.

  • Critical Step: Add warm (37°C) Saline dropwise while vortexing. Do not dump it in all at once.

  • Filter sterilize (0.22 µm PTFE filter) immediately before use.

Decision Tree: Formulation Strategy

Use this logic flow to select the correct vehicle based on your experimental constraints.

FormulationStrategy Start Start: Select Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo ConcCheck Target Conc > 10 µM? InVitro->ConcCheck RouteCheck Route of Admin? InVivo->RouteCheck LowConc DMSO Stock (1000x) Final DMSO < 0.1% ConcCheck->LowConc No HighConc Risk of Crystal Formation Use HP-beta-Cyclodextrin ConcCheck->HighConc Yes Oral Oral Gavage (PO) RouteCheck->Oral Parenteral Injection (IV / IP) RouteCheck->Parenteral Suspension Suspension: 1% Methylcellulose or Corn Oil Oral->Suspension Solution Co-Solvent System: 10% DMSO / 40% PEG400 / 50% Saline Parenteral->Solution

Caption: Figure 1. Formulation decision matrix. Select vehicle based on concentration requirements and administration route to prevent precipitation.

Module 2: Dosage & Administration

Issue: “What dose should I use for AhR antagonism versus neuroprotection?”

Senior Scientist Note: 3'-MF exhibits a biphasic or context-dependent pharmacology. At low doses, it acts as a specific antagonist. At very high doses, off-target effects (such as general kinase inhibition) may occur.

Recommended Dosage Ranges (Murine Models)
ApplicationRouteDosageFrequencyKey Mechanism
AhR Antagonism IP10 - 30 mg/kgDailyBlocks TCDD/ligand binding to AhR; inhibits CYP1A1 induction [1, 2].
MDR Reversal (Cancer) Oral/IP25 - 50 mg/kg1h pre-chemoInhibits BCRP (ABCG2) efflux pump, increasing chemo retention [3, 4].
Neuroprotection IP5 - 10 mg/kgDailyInhibits parthanatos; crosses BBB (lipophilic nature assists) [5].
IBD / Inflammation Oral30 - 100 mg/kgDailyLocal anti-inflammatory effect in the gut lumen [6].
FAQ: Administration Routes

Q: Can I administer 3'-MF Orally (PO) for systemic targets? A: Yes, but with caveats. 3'-MF is rapidly absorbed (Tmax ~1-2h) but undergoes significant first-pass metabolism. For systemic targets (e.g., brain, tumors outside the gut), IP administration often yields more consistent plasma levels by bypassing the initial intestinal/hepatic metabolic extraction. For gut-specific targets (like Colitis), Oral is preferred.

Q: Is 3'-MF toxic? A: It is generally well-tolerated in rodents up to 100 mg/kg. However, because it inhibits BCRP, it can drastically increase the toxicity of other co-administered drugs (e.g., SN-38, Sulfasalazine) by preventing their excretion. Always adjust the dose of co-administered chemotherapeutics downward.

Module 3: Pharmacokinetics & Metabolism

Issue: "The biological effect seems to wear off after 3-4 hours."

Diagnosis: 3'-MF has a relatively short half-life (t1/2 ≈ 2.0 - 2.6 hours) due to rapid metabolism.

Mechanism: The primary metabolic pathway is O-demethylation at the 3'-position, mediated by Cytochrome P450 enzymes (specifically CYP1B1 and CYP2A13 ). This converts this compound into 3'-Hydroxyflavone, which is rapidly conjugated (glucuronidated/sulfated) and excreted.

Metabolic Pathway & Interaction Diagram

PK_Pathway cluster_Cell Target Cell / Tissue Input This compound (Input) AhR AhR Receptor (Cytosol) Input->AhR Antagonizes (Blocks TCDD) BCRP BCRP Transporter (Membrane) Input->BCRP Inhibits (Efflux Block) CYP CYP1B1 / CYP2A13 (Metabolism) Input->CYP Substrate for Metabolite 3'-Hydroxyflavone (Inactive) CYP->Metabolite O-Demethylation Excretion Phase II Conjugation & Excretion Metabolite->Excretion

Caption: Figure 2. Pharmacodynamic targets and metabolic fate.[1][2] 3'-MF inhibits BCRP and AhR but is degraded by CYP1B1 into inactive metabolites.

References
  • Lu, Y.F., et al. (1996). 3'-methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism.[3] Archives of Biochemistry and Biophysics.[3] Link

  • Reiners, J.J., et al. (1999). Suppression of cell cycle progression by the flavonoid 3',4'-dimethoxyflavone in human breast cancer cells. Carcinogenesis. Link

  • Walle, T., & Walle, U.K. (2007). Novel methoxylated flavone inhibitors of cytochrome P450 1B1 in SCC-9 human oral squamous carcinoma cells. Journal of Pharmacy and Pharmacology. Link

  • Tran, V.H., et al. (2025). Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications.[4] Scientific Reports. Link

  • Jang, S., et al. (2021). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos.[5] British Journal of Pharmacology. Link

  • Chung, M.W., et al. (2006). Pharmacokinetics of 7-carboxymethyloxy-3',4',5-trimethoxy flavone (DA-6034) in mouse and rat models of inflammatory bowel disease.[2] Journal of Pharmacy and Pharmacology. Link

Sources

Technical Support Center: Identifying and Characterizing Degradation Products of 3'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3'-Methoxyflavone and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for your experimental workflows. Here, we will delve into the stability of this compound under various stress conditions and provide robust methodologies for the identification and characterization of its degradants.

Frequently Asked Questions (FAQs)

This section addresses common questions you may have when initiating or troubleshooting your stability studies on this compound.

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][2] For this compound, the degradation pathways are dictated by the specific stressor applied. Based on the known chemistry of flavonoids and methoxy-substituted aromatic compounds, we can anticipate the following primary degradation routes:

  • Oxidative Degradation: This is a significant degradation pathway for this compound. The primary reaction is the O-demethylation of the methoxy group at the 3'-position to form 3'-hydroxyflavone.[3][4][5] Further oxidation can lead to the formation of 3',4'-dihydroxyflavone.[3][4][5] Ring oxidation on either the A or B ring is also a possibility, though it typically occurs at a slower rate than O-demethylation.[3][5]

  • Acidic Hydrolysis: Under strong acidic conditions and heat, the ether linkage of the methoxy group is susceptible to cleavage. This will likely result in the formation of 3'-hydroxyflavone. The flavone backbone is generally more stable under acidic conditions, but prolonged exposure to harsh acid and heat may lead to the opening of the heterocyclic C-ring.

  • Basic Hydrolysis: Flavonoids are generally unstable in basic solutions. The primary degradation pathway involves the opening of the heterocyclic C-ring. This can lead to the formation of a chalcone intermediate, which can then further degrade into smaller phenolic compounds, such as substituted benzoic acids and acetophenones.

  • Photolytic Degradation: Exposure to UV or visible light can induce photodegradation. For flavonoids, this often involves photo-oxidation.[6] This can lead to the formation of radical species and subsequent complex degradation products, potentially involving oxidation of the B-ring and cleavage of the C-ring.

  • Thermal Degradation: At elevated temperatures, thermal degradation can occur. While the flavone nucleus is relatively stable, high temperatures can lead to decomposition. The specific degradation products will depend on the temperature and duration of exposure but may involve fragmentation of the molecule.

Q2: What are the recommended analytical techniques for identifying and quantifying this compound and its degradation products?

A2: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. The most widely accepted and robust technique is High-Performance Liquid Chromatography (HPLC) , coupled with a suitable detector.

  • HPLC with UV/Vis or Photodiode Array (PDA) Detection: This is the standard approach for routine analysis and quantification. A reversed-phase C18 column is typically a good starting point.[7][8][9] A gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (like acetonitrile or methanol) is usually required to achieve good separation of the parent compound from its more polar degradation products. A PDA detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide UV spectra of the peaks, which aids in peak identification and purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the definitive identification and structural elucidation of unknown degradation products, LC-MS is indispensable.[3][10][11] Electrospray ionization (ESI) is a common ionization technique for flavonoids. High-resolution mass spectrometry (HRMS), such as with a time-of-flight (TOF) or Orbitrap mass analyzer, provides accurate mass measurements, which are crucial for determining the elemental composition of the degradation products.[12][13] Tandem mass spectrometry (MS/MS) experiments are then used to fragment the degradation products, providing structural information.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural confirmation of isolated degradation products, NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the gold standard.[12] This technique provides detailed information about the connectivity of atoms within the molecule.

Q3: I am seeing unexpected peaks in my chromatogram during a stability study of this compound. How can I identify them?

A3: Unexpected peaks are a common challenge in stability studies. Here’s a systematic approach to their identification:

  • Analyze the Blank: First, inject a blank sample (your sample matrix without the this compound) that has been subjected to the same stress conditions. This will help you identify peaks originating from the degradation of your excipients or solvents.

  • Compare with Control: Compare the chromatogram of your stressed sample with that of an unstressed control sample of this compound. Peaks that are present or significantly larger in the stressed sample are likely degradation products.

  • Utilize a PDA Detector: If you are using a PDA detector, compare the UV spectra of the unknown peaks with the spectrum of this compound. Significant differences in the spectra suggest a modification of the chromophore, which is indicative of degradation.

  • LC-MS Analysis: The most effective way to identify unknown peaks is through LC-MS analysis. The mass-to-charge ratio (m/z) of the molecular ion of the unknown peak will provide its molecular weight. Accurate mass measurements from HRMS can help you propose a molecular formula.

  • MS/MS Fragmentation: Perform MS/MS on the unknown peak to obtain its fragmentation pattern. By analyzing the fragment ions, you can often deduce the structure of the degradation product. For example, a loss of 15 Da (CH₃) might indicate the loss of a methyl group, while a loss of 28 Da (CO) is also common in flavonoid fragmentation.

  • Isolate and Characterize: If the degradation product is present in sufficient quantities, you can isolate it using preparative HPLC and then perform NMR spectroscopy for complete structural elucidation.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14] Here is a general workflow for developing such a method:

  • Generate Degraded Samples: Perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions to generate a mixture of this compound and its degradation products.[1][2][15][16][17][18][19][20][21]

  • Column and Mobile Phase Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is a good starting point.

  • Method Optimization:

    • Gradient Elution: Develop a gradient elution program to effectively separate the relatively nonpolar this compound from its potentially more polar degradation products.

    • Peak Purity Analysis: Use a PDA detector to assess the peak purity of this compound in the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradation products.

    • Resolution: Ensure that all significant degradation product peaks are well-resolved from the parent peak and from each other (Resolution > 1.5).

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Troubleshooting: Poor Resolution Between this compound and a Degradation Product
Symptom Possible Cause(s) Recommended Solution(s)
Co-eluting or partially resolved peaks for this compound and an unknown peak.1. Inadequate mobile phase composition. 2. Inappropriate column chemistry. 3. Suboptimal gradient slope.1. Modify the Mobile Phase: - Adjust the organic solvent (e.g., switch from acetonitrile to methanol or vice versa). - Change the pH of the aqueous phase (if using a buffer). 2. Change the Column: - Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 packing material). - Use a column with a smaller particle size or a longer length for higher efficiency. 3. Optimize the Gradient: - Decrease the gradient slope (i.e., make the increase in organic solvent percentage more gradual) to improve the separation of closely eluting peaks.
Troubleshooting: Inconsistent Degradation Profile in Replicate Experiments
Symptom Possible Cause(s) Recommended Solution(s)
The percentage of degradation or the relative amounts of degradation products vary significantly between identical stress experiments.1. Inconsistent stress conditions (temperature, light intensity, reagent concentration). 2. Sample preparation variability. 3. Instability of degradation products.1. Standardize Stress Conditions: - Use a calibrated oven or water bath for thermal stress. - Employ a photostability chamber with a calibrated light source. - Prepare fresh stress reagents for each experiment. 2. Improve Sample Preparation: - Ensure accurate and consistent weighing and dilution of samples. - Use a vortex mixer or sonicator to ensure complete dissolution. 3. Analyze Samples Promptly: - Some degradation products may be unstable themselves. Analyze the stressed samples as soon as possible after the stress period. If immediate analysis is not possible, store the samples at a low temperature (e.g., 4°C) and protect them from light.

Predicted Degradation Products of this compound

The following table summarizes the likely degradation products of this compound under various forced degradation conditions.

Stress ConditionPredicted Degradation Product(s)Chemical StructureMolecular FormulaExact Mass (m/z) [M+H]⁺
Oxidative 3'-HydroxyflavoneC₁₅H₁₀O₃239.0657
3',4'-DihydroxyflavoneC₁₅H₁₀O₄255.0606
Acidic Hydrolysis 3'-HydroxyflavoneC₁₅H₁₀O₃239.0657
Basic Hydrolysis 3-Methoxybenzoic acidC₈H₈O₃153.0552
2-HydroxyacetophenoneC₈H₈O₂137.0599
Photolytic Oxidized and/or cleaved products (e.g., hydroxylated derivatives, ring-opened products)Structures are diverse and require detailed spectroscopic analysis for confirmation.VariesVaries
Thermal Fragmented productsStructures are diverse and require detailed spectroscopic analysis for confirmation.VariesVaries

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute it to the target concentration with the mobile phase.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute it to the target concentration.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and protect it from light for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute it to the target concentration.

    • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration.

  • Sample Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound in each stressed sample.

    • Determine the relative peak areas of the degradation products.

    • If using LC-MS, identify the molecular weights and fragmentation patterns of the degradation products.

Visualizations

Predicted Degradation Pathways of this compound

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation A This compound A_prod 3'-Hydroxyflavone A->A_prod H⁺, Δ (Ether Cleavage) B This compound B_int Chalcone Intermediate B->B_int OH⁻ (C-Ring Opening) B_prod1 3-Methoxybenzoic acid B_int->B_prod1 B_prod2 2-Hydroxyacetophenone B_int->B_prod2 O This compound O_prod1 3'-Hydroxyflavone O->O_prod1 [O] (O-Demethylation) O_prod2 3',4'-Dihydroxyflavone O_prod1->O_prod2 [O] P This compound P_prod Oxidized & Ring-Opened Products P->P_prod hν, O₂

Caption: Predicted degradation pathways of this compound.

Workflow for a Forced Degradation Study

G start Start: This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-PDA/MS Method sampling->analysis data Data Analysis: - % Degradation - Peak Purity - Degradant Identification analysis->data end End: Stability Profile & Degradation Pathway data->end

Caption: General workflow for a forced degradation study.

References

  • Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(2), 134-145. [Link]

  • Nagayoshi, H., et al. (2022). Oxidation of this compound, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed. [Link]

  • Nagayoshi, H., et al. (2022). Oxidation of this compound, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. ResearchGate. [Link]

  • Nagayoshi, H., et al. (2020). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. PMC. [Link]

  • Tuntiyasawasdikul, S., et al. (2024). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. PMC. [Link]

  • Tuntiyasawasdikul, S., et al. (2024). Validation of precision of the HPLC method for methoxyflavones. ResearchGate. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]

  • Kim, H., et al. (2024). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. MDPI. [Link]

  • Christoff, M., et al. (1996). Influence of methoxy substitution on flavonoid photophysics: A steady state and laser flash photolysis study. ResearchGate. [Link]

  • Sapsford, K. E., et al. (2018). LC-MS for Determination of three Methoxyflavones from Kaempferia Parviflora in Rat Plasma and Application to Pharmacokinetic Study. ResearchGate. [Link]

  • Sukweenadhi, J., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. PubMed. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Wójcik, M., et al. (2024). Anticancer Activity of Ether Derivatives of Chrysin. MDPI. [Link]

  • Tuntiyasawasdikul, S., et al. (2024). HPLC chromatograms of K. parviflora ethanolic extract ( a ) and... ResearchGate. [Link]

  • Krongrawa, W., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. MDPI. [Link]

  • Singh, S., & Junwal, M. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Sharma, A., & Singh, S. (2015). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Patel, K., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Singh, S., & Junwal, M. (2016). Forced Degradation Studies. MedCrave. [Link]

  • de Oliveira, G. G., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Kim, H., et al. (2024). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. ResearchGate. [Link]

  • WebMD. (n.d.). 7-Methoxyflavone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Xiao, J., & Högger, P. (2019). Impact of thermal processing on dietary flavonoids. PubMed. [Link]

  • Tan, C., et al. (2021). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Semantic Scholar. [Link]

  • Lee, S. Y., & Lee, S. J. (2019). Effect of heat treatment on the content and thermal degradation kinetics of isoflavones in soymilk. ResearchGate. [Link]

  • Zhang, M., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • The Good Scents Company. (n.d.). 5,7-dimethoxyflavone chrysin dimethyl ether. The Good Scents Company. [Link]

  • Klick, S., et al. (2013). Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR. PubMed. [Link]

  • Reddy, G. S., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. ResearchGate. [Link]

Sources

Improving the efficiency of 3'-Methoxyflavone extraction from complex matrices.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3'-Methoxyflavone Extraction

Executive Summary

This compound (3'-MF) is a lipophilic flavonoid (LogP ~3.5) with significant pharmacological potential, including BCRP inhibition and neuroprotection. Its extraction from complex matrices (e.g., Primula species, Kaempferia rhizomes, or biological plasma) is often compromised by its poor aqueous solubility, sensitivity to alkaline hydrolysis, and co-elution with structural isomers.

This guide provides a validated, self-correcting workflow for extraction and troubleshooting, grounded in physicochemical logic rather than rote steps.

Module 1: The "Golden Standard" Extraction Workflows

The following protocols are designed to maximize recovery while minimizing matrix effects.

Protocol A: Extraction from Plant Matrices (e.g., Roots, Rhizomes)

Target: High-yield isolation from lignocellulosic material.

  • Pre-treatment: Lyophilize plant material to remove water (which hinders non-polar solvent penetration). Grind to a fine powder (<0.5 mm) to maximize surface area.

  • Solvent Selection: Use 95% Ethanol (EtOH) or Methanol (MeOH) .

    • Why? 3'-MF is highly lipophilic. Pure water is ineffective. 100% organic solvent may dehydrate the cell wall too fast, collapsing pores; 5-10% water aids in swelling the matrix to release trapped flavonoids.

  • Technique: Ultrasound-Assisted Extraction (UAE).

    • Settings: 40 kHz, 30-45 mins, temperature <45°C.

    • Caution: Avoid prolonged sonication (>1 hr) to prevent radical-induced oxidation.

  • Clean-up: Solid Phase Extraction (SPE) using C18 cartridges.

    • Condition: MeOH -> Water.

    • Load: Extract (diluted to <10% organic content).

    • Wash: 20% MeOH (removes polar glycosides/sugars).

    • Elute: 100% Acetonitrile (ACN).

Protocol B: Extraction from Biological Fluids (Plasma/Serum)

Target: Protein precipitation and recovery for PK studies.

  • Matrix Modification: Acidify plasma (100 µL) with 10 µL of 1% Formic Acid.

    • Why? Stabilizes the flavone core and disrupts protein binding.

  • Liquid-Liquid Extraction (LLE): Add Acetonitrile (ACN) or Ethyl Acetate (EtOAc) (Ratio 1:3 sample:solvent).

    • Data Insight: ACN often yields higher recovery (~80%) compared to EtOAc for methoxyflavones due to better protein precipitation efficiency.

  • Agitation: Vortex vigorously (2 min) followed by centrifugation (10,000 x g, 10 min, 4°C).

  • Concentration: Evaporate supernatant under nitrogen stream; reconstitute in Mobile Phase.

Visualization: Extraction Decision Logic

G Start Start: Select Matrix Plant Plant Tissue (High Cellulose/Lignin) Start->Plant Bio Biological Fluid (High Protein/Lipid) Start->Bio Dry Lyophilize & Grind (<0.5mm) Plant->Dry Acid Acidify (1% FA) Disrupt Protein Binding Bio->Acid UAE UAE: 95% EtOH (Swelling + Solvation) Dry->UAE LLE LLE: Acetonitrile (Precipitation) Acid->LLE SPE SPE Clean-up (C18) Wash: 20% MeOH Elute: 100% ACN UAE->SPE Centrifuge Centrifuge & Evaporate (N2 Stream) LLE->Centrifuge Analysis LC-MS/MS Analysis SPE->Analysis Centrifuge->Analysis

Figure 1: Decision matrix for selecting the optimal extraction pathway based on sample complexity.

Module 2: Troubleshooting & FAQs

Q1: I am experiencing low recovery rates (<60%) from plasma samples. What is wrong?

Diagnosis: This is likely due to protein binding or incomplete precipitation .

  • The Science: Methoxyflavones bind extensively to serum albumin. Simple organic solvent addition may trap the analyte within the precipitated protein pellet.

  • The Fix:

    • Acidification: Ensure you add 0.1-1.0% Formic Acid before adding the organic solvent. This lowers the pH, altering the charge state of albumin and releasing the neutral flavonoid.

    • Solvent Switch: Switch from Methanol to Acetonitrile . ACN is a stronger protein precipitant than MeOH.

    • Sonication: Sonicate the plasma-solvent mixture for 5 minutes before centrifugation to mechanically disrupt protein aggregates.

Q2: My chromatogram shows "ghost peaks" or peak tailing for 3'-MF.

Diagnosis: Residual silanol interactions or matrix interference.

  • The Science: Although 3'-MF is methoxylated (non-ionizable at the 3' position), the carbonyl at C4 and other potential hydroxyls (if metabolic derivatives are present) can interact with free silanols on the silica column backbone.

  • The Fix:

    • Mobile Phase Modifier: Add 0.1% Formic Acid to both water and acetonitrile channels. This suppresses silanol ionization.

    • Column Choice: Use an End-capped C18 column (e.g., C18-TMS).

    • Ghost Peaks: If ghost peaks appear, they are likely lipids (phospholipids) from the matrix. Implement a Pass-through SPE (e.g., Ostro™ or HybridSPE™) to specifically remove phospholipids.

Q3: Is this compound light-sensitive? My stock solution degrades over time.

Diagnosis: Photochemical oxidation.

  • The Science: Flavones with an unsaturated C2-C3 double bond are susceptible to UV-induced oxidation and ring-opening reactions, especially in solution.

  • The Fix:

    • Storage: Store stock solutions (in DMSO or MeOH) in amber glass vials at -20°C.

    • Working Conditions: Perform extractions under low light or yellow light if possible.

    • Stability Check: 3'-MF is stable for ~2 years at -80°C but degrades significantly within 7 days at room temperature in clear glass.

Q4: Why do I see degradation when using alkaline extraction methods?

Diagnosis: Base-catalyzed C-ring cleavage.

  • The Science: In alkaline pH (>8), the pyran ring (Ring C) of flavonoids undergoes nucleophilic attack, leading to ring opening and the formation of chalcones or degradation products.

  • The Fix: Never use alkaline buffers (e.g., NaOH, Carbonate) for extraction. Always maintain a pH < 7. If the matrix is naturally alkaline, neutralize immediately with dilute HCl or Formic Acid.

Module 3: Data Reference & Validation

Table 1: Physicochemical Properties & Solvent Suitability

Use this table to justify solvent choices in your SOPs.

PropertyValueImplication for Extraction
LogP ~3.5 - 3.7Highly lipophilic. Requires organic solvents (MeOH, ACN, EtOAc). Insoluble in water.
pKa N/A (Non-ionizable*)pH adjustment affects the matrix (proteins), not the ionization of 3'-MF itself (unless hydroxylated metabolites are present).
Solubility DMSO > ACN > MeOH > EtOHDMSO is best for stock solutions (100 mg/mL). ACN is best for extraction/precipitation.
UV Max ~300-320 nmSet HPLC UV/DAD detector to 310 nm for optimal sensitivity.

*Note: The core 3'-MF structure lacks ionizable hydroxyls, but biological metabolites may differ.

Table 2: Comparative Recovery Rates (Biological Matrix)

Based on standardized LLE protocols (Rat Plasma).

Solvent SystemRecovery (%)Precision (RSD %)Recommendation
Acetonitrile (ACN) 81.5% < 5%Recommended (Best balance of recovery & clean-up).
Ethyl Acetate (EtOAc)74.0%8%Acceptable (Good for lipid-rich samples).
Methanol (MeOH)65.0%> 10%Not Recommended (Poor protein precipitation).
Diethyl Ether< 50%HighAvoid (Too volatile, poor solubility).

References

  • BenchChem. (2025).[1][2][3] Stability and degradation of 3,7-Dihydroxy-3',4'-dimethoxyflavone in solution. BenchChem Technical Support. Link

  • Nagayoshi, H., et al. (2022).[4] Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone... by human cytochromes P450. Xenobiotica. Link

  • Mekjaruskul, C., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. MDPI Molecules. Link

  • PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. Link

  • MedChemExpress. (2024). 3-Hydroxy-7-methoxyflavone Technical Data. Link

Sources

Technical Support Center: Method Refinement for 3'-Methoxyflavone Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

3'-Methoxyflavone (3'-MF) presents a distinct set of challenges compared to hydrophilic drug candidates. As a lipophilic flavonoid (LogP ~3.5) and a potent Aryl hydrocarbon Receptor (AhR) antagonist, its accurate detection is often compromised by:

  • High Non-Specific Binding: It adheres tenaciously to plasticware and protein-rich matrices.

  • Rapid Metabolism: In vivo, it undergoes rapid O-demethylation by CYP1B1 and CYP2A13 to form 3'-Hydroxyflavone (3'-HF), requiring chromatographic resolution between parent and metabolite.

  • Ionization Suppression: Co-eluting phospholipids in plasma samples frequently quench the electrospray ionization (ESI) signal.

This guide moves beyond standard protocols to refine your methodology for maximum sensitivity (LOD < 5 ng/mL).

Module 1: Sample Preparation Refinement

The Issue: Standard protein precipitation (PPT) with acetonitrile yields "dirty" extracts, leading to significant matrix effects and instrument fouling over time. The Fix: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . 3'-MF is highly soluble in non-polar organic solvents, allowing us to leave polar interferences (salts, proteins) behind.

Optimized LLE Protocol

Target Recovery: >85% | Matrix: Plasma/Serum

  • Aliquoting: Transfer 100 µL of plasma to a glass tube (avoid polypropylene to reduce non-specific binding).

  • Internal Standard (IS): Add 10 µL of IS (e.g., Formononetin or 5,7-Dimethoxyflavone) at 500 ng/mL.

  • Extraction Solvent: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

    • Why? MTBE forms a clear upper organic layer and extracts lipophilic flavones efficiently while excluding phospholipids better than Dichloromethane.

  • Agitation: Vortex vigorously for 5 minutes (critical for dislodging protein-bound drug).

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully) and decant the organic supernatant into a clean glass vial.

  • Concentration: Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial Conditions (e.g., 40:60 Acetonitrile:Water).

    • Note: Do not reconstitute in 100% organic solvent; this causes "solvent effect" peak broadening during injection.

Module 2: Chromatographic Separation (LC)

The Issue: 3'-MF and its metabolite (3'-HF) are structurally similar. Poor resolution leads to "crosstalk" if source fragmentation occurs. The Fix: Use a high-carbon-load C18 column and an acidified mobile phase to suppress silanol interactions.

Recommended LC Conditions
ParameterSpecificationRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50mm, 1.7 µmSub-2-micron particles provide the theoretical plates needed for metabolite separation.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps phenolic hydroxyls (on metabolites) protonated, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peaks for flavonoids compared to Methanol.
Gradient 0-1 min: 40% B 1-5 min: 40% -> 90% B 5-6 min: 90% B (Wash)A shallow gradient ensures separation of 3'-MF from the more polar 3'-HF.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC columns.
Column Temp 40°CReduces backpressure and improves mass transfer.

Module 3: Mass Spectrometry (MS/MS) Detection

The Issue: Low sensitivity due to suboptimal ionization or incorrect precursor selection. The Fix: 3'-MF ionizes best in ESI Positive Mode due to the carbonyl oxygen on the C-ring accepting a proton


.
MS/MS Transition Table
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
This compound 253.1 137.0 25Quantifier (RDA cleavage)
253.1118.035Qualifier
3'-Hydroxyflavone 239.1137.025Metabolite Monitor
Formononetin (IS) 269.1213.130Internal Standard

Note: The transition 253 -> 137 represents a Retro-Diels-Alder (RDA) fragmentation typical of flavonoids.

Visualizing the Workflow & Troubleshooting

Figure 1: Method Development Logic Tree

Caption: Decision logic for optimizing 3'-MF detection based on observed experimental failures.

G Start Start: Method Validation CheckSens Is Sensitivity < 5 ng/mL? Start->CheckSens MatrixEffect Check Matrix Effect (ME) (Post-Column Infusion) CheckSens->MatrixEffect No (Too Low) CheckPeak Check Peak Shape CheckSens->CheckPeak Yes (Sens OK but...) ME_High High Suppression (>20%) MatrixEffect->ME_High ME_Low Low Suppression (<10%) MatrixEffect->ME_Low Fix_ME Switch from PPT to LLE/SLE Remove Phospholipids ME_High->Fix_ME CheckRecovery Check Extraction Recovery ME_Low->CheckRecovery Rec_Low Recovery < 60% CheckRecovery->Rec_Low Fix_Rec 1. Use Glass Vials (Adsorption) 2. Increase Vortex Time 3. Change Solvent (MTBE) Rec_Low->Fix_Rec Peak_Bad Tailing / Split Peaks CheckPeak->Peak_Bad Fix_Peak 1. Add 0.1% Formic Acid 2. Match Reconstitution Solvent to Initial Mobile Phase Peak_Bad->Fix_Peak

Troubleshooting FAQs

Q1: My calibration curve is non-linear at low concentrations (1-10 ng/mL). Why? A: This is likely due to adsorption . This compound is lipophilic and will bind to polypropylene tubes and pipette tips.

  • Fix: Use silanized glass inserts for your autosampler vials. Add 0.1% BSA (Bovine Serum Albumin) to your neat standard solutions to act as a "sacrificial protein" that coats the container walls, preventing the drug from sticking.

Q2: I see a secondary peak eluting just before 3'-MF. Is this an impurity? A: If analyzing biological samples, this is likely 3'-Hydroxyflavone (3'-HF) , the O-demethylated metabolite.

  • Fix: Ensure your gradient starts with a lower organic % (e.g., 40% B) to resolve the more polar metabolite from the parent. Monitor the 239 -> 137 transition to confirm.

Q3: The signal drops significantly after 50 injections. A: This indicates source contamination, likely from phospholipids if you are using Protein Precipitation (PPT).

  • Fix: Switch to the LLE protocol described in Module 1. If you must use PPT, use a "Phospholipid Removal Plate" (e.g., Ostro or HybridSPE) during the filtration step.

Q4: Can I use Methanol instead of Acetonitrile? A: You can, but Acetonitrile is preferred for flavones in ESI+. Methanol often produces higher background noise and slightly broader peaks for methoxylated flavonoids. If you switch, you must re-optimize the gradient, as Methanol is a weaker eluent than Acetonitrile.

References

  • Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Source: Journal of Chromatography B (via PubMed) Relevance: Establishes the baseline for methoxyflavone detection limits and LLE extraction efficiency. URL:[Link]

  • Oxidation of this compound... by human cytochromes P450 1B1 and 2A13. Source: Drug Metabolism and Disposition (via NCBI PMC) Relevance: Defines the metabolic pathway (O-demethylation) critical for separating parent/metabolite peaks. URL:[Link]

  • LC-MS for Determination of three Methoxyflavones... in Rat Plasma. Source: Current Pharmaceutical Analysis Relevance: Validates the use of ESI+ mode and specific MRM transitions for methoxy-substituted flavones. URL:[Link]

  • PubChem Compound Summary for CID 619834 (this compound). Source: PubChem Relevance: Verification of chemical properties (LogP, H-bond acceptors) utilized in solvent selection. URL:[Link]

Technical Support Center: Enhancing the Metabolic Stability of 3'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and strategic solutions for enhancing the metabolic stability of 3'-Methoxyflavone. Our approach is rooted in mechanistic understanding and field-proven methodologies to help you navigate common experimental challenges and advance your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses foundational questions regarding the metabolic liabilities of this compound.

Q1: My this compound candidate shows poor stability in my in vitro hepatic assays. What is the likely metabolic pathway causing this?

A1: The primary metabolic liability for this compound is O-demethylation . This reaction is predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver, which convert the 3'-methoxy group into a 3'-hydroxyl group, forming 3'-hydroxyflavone.[1][2] This new hydroxyl group creates a site for rapid Phase II conjugation (e.g., glucuronidation or sulfation), leading to highly polar metabolites that are quickly eliminated.[3][4] Oxidative demethylation is often the rate-limiting step for the metabolism of fully methylated flavones.[5][6]

Q2: Which specific CYP450 isoforms are responsible for the metabolism of this compound?

A2: Research indicates that several CYP isoforms are involved, with a predominant role for CYP1A1, CYP1A2, and CYP1B1 .[1][5] While other isoforms like CYP3A4 may contribute, CYP1A1 and CYP1A2 have shown the highest rates of metabolism for many methoxylated flavones.[5][6] Conversely, CYP2C9 and CYP2D6 appear to play a minimal role.[5][6] Understanding the key metabolizing enzymes is crucial for designing effective inhibition or structural modification strategies.

Q3: How does the metabolic stability of this compound compare to other methoxyflavones?

A3: this compound is among the least stable of the fully methylated flavones.[5][6] Its metabolic stability is significantly lower than that of compounds like 5,7-dimethoxyflavone or 5-methoxyflavone. This highlights that the position of the methoxy group on the flavonoid ring system is a critical determinant of its metabolic fate.[5][6]

Data Presentation: Comparative Metabolic Stability of Methoxyflavones

The following table summarizes intrinsic clearance (Clint) data from studies using human liver microsomes. A higher Clint value indicates lower metabolic stability.

Flavonoid CompoundIntrinsic Clearance (Clint) (ml/min/kg)Relative StabilityReference
4'-Methoxyflavone161Low[5]
This compound 140 Low [5]
5,4'-Dimethoxyflavone119Moderate[5]
7,3'-Dimethoxyflavone92Moderate[5]
5-Methoxyflavone18High[5]
5,7-Dimethoxyflavone13High[5]
Part 2: Troubleshooting Guide for In Vitro Assays

This section provides solutions to specific problems encountered during experimental evaluation.

Q4: I'm running a metabolic stability assay with human liver microsomes (HLM) and my this compound disappears almost instantly. How can I get a more reliable reading?

A4: Rapid disappearance suggests a very high rate of metabolism. To obtain a measurable degradation curve, you need to adjust your experimental parameters.

  • Causality: The standard HLM concentration or incubation time may be too high for a rapidly metabolized compound. By reducing the enzymatic activity (lower protein concentration) or shortening the reaction time, you can slow the reaction down enough to quantify its initial rate.

  • Troubleshooting Steps:

    • Decrease Microsomal Protein Concentration: Reduce the HLM concentration from a typical 0.5-1.0 mg/mL down to 0.1-0.25 mg/mL.

    • Shorten Incubation Time: Use a shorter time course. Instead of sampling at 0, 15, 30, 45, and 60 minutes, try sampling at 0, 1, 3, 5, 10, and 15 minutes.

    • Use a Lower Compound Concentration: Ensure your substrate concentration is below the Michaelis-Menten constant (Km) to maintain first-order kinetics. If you are saturating the enzymes, the rate of disappearance will be maximal.

    • Verify Cofactor Activity: Confirm that your NADPH regenerating system is fresh and active. Inconsistent cofactor levels can lead to variable results.

Q5: My results show high variability between experimental runs. What are the common sources of inconsistency?

A5: Variability in metabolic stability assays often stems from inconsistent handling of reagents and biological matrices.

  • Causality: Liver microsomes are sensitive to freeze-thaw cycles, which can degrade enzyme activity. Similarly, non-specific binding of lipophilic compounds to labware can artificially reduce the concentration of the compound available for metabolism.

  • Troubleshooting Steps:

    • Microsome Handling: Aliquot your HLM upon arrival to minimize freeze-thaw cycles. Always thaw them quickly in a 37°C water bath immediately before use and keep them on ice.

    • Non-Specific Binding: Pre-incubate your plates and pipette tips with a solution of the compound or use low-binding plates. Including a control incubation without NADPH (a "minus-NADPH" control) will help you quantify loss due to factors other than metabolism, such as non-specific binding.[7]

    • Solvent Effects: Ensure the final concentration of your organic solvent (e.g., DMSO, acetonitrile) is low (typically <1%) in the final incubation mixture, as higher concentrations can inhibit CYP enzyme activity.

Diagram: Standard Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis & Data Interpretation A Prepare this compound Stock Solution D Initiate Reaction: Add Compound to HLM A->D B Prepare HLM & NADPH Regenerating System C Pre-warm HLM and Buffer B->C C->D E Start Metabolism: Add NADPH D->E F Collect Aliquots at Time Points (t = 0, 1, 5, 15, 30 min) E->F G Quench Reaction: Add Cold Acetonitrile with Internal Standard F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining vs. Time I->J K Determine Half-Life (t½) and Intrinsic Clearance (Clint) J->K G Compound This compound Metabolite1 3'-Hydroxyflavone (Phase I Metabolite) Compound->Metabolite1 O-Demethylation (CYP1A1, CYP1A2, CYP1B1) Metabolite2 Glucuronide / Sulfate Conjugates (Phase II Metabolites) Metabolite1->Metabolite2 Conjugation (UGTs, SULTs) Excretion Rapid Excretion Metabolite2->Excretion

Caption: Primary metabolic pathway of this compound.

Here we present three evidence-based strategies to mitigate this metabolic liability.

Strategy 1: Deuteration (Kinetic Isotope Effect)

Q6: How can deuteration improve the stability of this compound?

A6: Deuteration involves selectively replacing hydrogen atoms with their heavier, stable isotope, deuterium, at sites of metabolic attack.

  • Causality (The Kinetic Isotope Effect): A carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. [8][9]CYP-mediated metabolism involves the cleavage of this bond. Breaking the stronger C-D bond requires more energy, which significantly slows down the rate of the enzymatic reaction. [8][9]By replacing the hydrogens on the 3'-methoxy group with deuterium (creating a -OCD₃ group), you can directly reduce the rate of O-demethylation without significantly altering the molecule's shape or pharmacology. [10]

  • Experimental Approach:

    • Synthesis: Synthesize the deuterated analogue, 3'-(trideuteromethoxy)flavone.

    • Comparative In Vitro Assay: Run a parallel metabolic stability assay comparing the parent compound (this compound) with the deuterated analogue using human liver microsomes.

    • Data Analysis: Compare the calculated half-life (t½) and intrinsic clearance (Clint) for both compounds. A successful deuteration strategy will result in a significantly longer half-life and lower clearance for the deuterated compound.

Strategy 2: Structural Modification (Metabolic Blocking)

Q7: What structural modifications can I make to the flavonoid scaffold to block metabolism?

A7: The goal is to modify the molecule to sterically or electronically hinder the CYP enzymes from accessing the metabolic soft spot.

  • Causality: Introducing a small, metabolically stable group adjacent to the 3'-methoxy group can create steric hindrance, preventing the enzyme's active site from properly binding and catalyzing the demethylation. Alternatively, replacing a hydrogen on the B-ring with an electron-withdrawing group (like fluorine) can alter the electronic properties of the ring, making the methoxy group less susceptible to oxidative metabolism.

  • Experimental Approaches:

    • Introduce Steric Hindrance: Synthesize an analogue with a small, stable group at the 2' or 4' position, such as a methyl or fluoro group. For example, synthesizing 2'-fluoro-3'-methoxyflavone.

    • Electronic Modification: Synthesize analogues with electron-withdrawing groups on the B-ring, such as 4'-fluoro-3'-methoxyflavone. Halogenation is a common strategy to improve metabolic stability. [11] 3. Comparative Analysis: Test these new analogues in the HLM stability assay against the parent compound. The most effective modifications will demonstrate a marked increase in metabolic stability.

Strategy 3: Prodrug Approach

Q8: Can a prodrug strategy help overcome the rapid first-pass metabolism?

A8: Yes, a prodrug strategy can be effective, but it is typically used to mask a hydroxyl group, not a methoxy group. However, a prodrug approach could be valuable if O-demethylation is unavoidable and the resulting 3'-hydroxyflavone is the desired active species.

  • Causality: If the 3'-hydroxyflavone metabolite is active but is rapidly conjugated and cleared, you can create a prodrug of that metabolite. By attaching a promoiety (e.g., an ester, phosphate, or amino acid) to the 3'-hydroxyl group, you can improve oral absorption and protect it from immediate Phase II conjugation. [12][13]This promoiety is later cleaved in vivo by systemic enzymes (like esterases) to release the active 3'-hydroxyflavone, bypassing the extensive first-pass gut and liver metabolism. [][15]

  • Experimental Approach:

    • Confirm Activity of Metabolite: First, confirm that 3'-hydroxyflavone has the desired biological activity.

    • Prodrug Synthesis: Synthesize a series of prodrugs of 3'-hydroxyflavone with different promoieties (e.g., an acetate ester, a phosphate ester).

    • Evaluate Prodrug Stability and Conversion:

      • Test the stability of the prodrugs in plasma and simulated intestinal fluid to ensure they are stable enough to be absorbed intact.

      • Incubate the prodrugs with liver S9 fraction or cell lysates containing relevant enzymes (e.g., esterases) to confirm they convert to the active 3'-hydroxyflavone.

    • In Vivo Pharmacokinetics: Conduct a pharmacokinetic study in an animal model, comparing oral administration of the prodrug to oral administration of 3'-hydroxyflavone. A successful prodrug will result in significantly higher systemic exposure (AUC) of the active 3'-hydroxyflavone.

Diagram: Overview of Strategic Solutions

G cluster_strategies Stability Enhancement Strategies Parent This compound (High Clint, Low Stability) A Strategy 1: Deuteration Replace -OCH₃ with -OCD₃ (Slows CYP-mediated cleavage) Parent->A B Strategy 2: Structural Blocking Add F or CH₃ at 2' or 4' position (Steric/Electronic Hindrance) Parent->B C Strategy 3: Prodrug of Metabolite Synthesize prodrug of 3'-OH-flavone (Masks Phase II site) Parent->C Outcome Improved Analogue (Low Clint, High Stability) A->Outcome B->Outcome C->Outcome

Caption: Strategies to improve the metabolic stability of this compound.

Part 4: Detailed Experimental Protocol

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol provides a self-validating system by including appropriate controls.

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.

    • This compound Stock (10 mM): Dissolve in DMSO. Create a 100 µM working solution by diluting in acetonitrile.

    • HLM Working Solution (1 mg/mL): Dilute pooled HLM stock (e.g., 20 mg/mL) in cold phosphate buffer. Keep on ice.

    • NADPH Regenerating System (NADPH-RS): Prepare Solution A (NADP+, G6P) and Solution B (G6P Dehydrogenase) according to the manufacturer's instructions. Mix A and B immediately before use.

    • Quenching Solution: Cold (< -20°C) acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound like Warfarin or a deuterated version of the analyte).

  • Incubation Procedure:

    • Label 1.5 mL microcentrifuge tubes for each time point (0, 5, 15, 30, 60 min) and for a "minus-NADPH" control.

    • Pre-incubation: In each tube, add 198 µL of the HLM working solution. For the "0-min" time point, add 100 µL of Quenching Solution now. Cap and pre-incubate all tubes at 37°C for 5 minutes.

    • Reaction Initiation: Add 2 µL of the 100 µM compound working solution to each tube (final concentration: 1 µM). Vortex gently.

    • Metabolism Start: Add 50 µL of freshly mixed NADPH-RS to all tubes except the "minus-NADPH" control (add 50 µL of buffer instead) and the "0-min" tube. Vortex gently and place in the 37°C shaker. This is your T=0.

  • Sampling and Quenching:

    • At each designated time point (5, 15, 30, 60 min), remove the corresponding tube and add 100 µL of the cold Quenching Solution to stop the reaction. Vortex immediately.

    • After the final time point, add 100 µL of Quenching Solution to the "minus-NADPH" control.

  • Sample Processing and Analysis:

    • Centrifuge all tubes at >12,000 x g for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant to a 96-well plate or LC-MS vials.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of this compound to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of this compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg/mL protein in incubation)

References
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Sources

Validation & Comparative

A Comparative Analysis of 3'-Methoxyflavone and 4'-Methoxyflavone Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of flavonoid research, methoxylated flavones are gaining significant traction due to their enhanced metabolic stability and bioavailability, positioning them as promising candidates for therapeutic development. This guide provides an in-depth comparative analysis of two closely related isomers: 3'-Methoxyflavone and 4'-Methoxyflavone. By examining their anticancer, anti-inflammatory, and antioxidant properties, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to advance their investigations into this fascinating class of compounds.

Unveiling the Structural Nuances: 3'- vs. 4'-Methoxyflavone

The fundamental difference between these two molecules lies in the position of the methoxy group on the B-ring of the flavone backbone. In this compound, the -OCH₃ group is at the meta position, while in 4'-Methoxyflavone, it resides at the para position. This seemingly minor structural variance can significantly influence the molecule's electronic properties, steric hindrance, and its ability to interact with biological targets, thereby dictating its bioactivity.

Comparative Bioactivity Profile

While direct comparative studies are limited, a survey of existing literature and structure-activity relationship (SAR) analyses allows for a compelling juxtaposition of their biological effects.

Anticancer Activity: A Tale of Two Isomers

The antiproliferative effects of methoxyflavones are a key area of investigation. The position of the methoxy group on the B-ring appears to be a critical determinant of cytotoxic potency.

Quantitative Data on Antiproliferative Activity

CompoundCell LineAssayIC50 ValueReference
This compound HL-60 (Human promyelocytic leukemia)Not Specified77 μM[1]
4'-Methoxyflavone HeLa, SH-SY5YMNNG-induced cell deathEC50: 10.41 ± 1.31 µM (HeLa), 11.41 ± 1.04 µM (SH-SY5Y)[2]

Note: The EC50 values for 4'-Methoxyflavone reflect its neuroprotective activity against a specific cell death inducer and are not a direct measure of antiproliferative activity against cancer cells. However, they indicate a potent biological effect at low micromolar concentrations.

From the available data, 4'-Methoxyflavone demonstrates potent activity in cell viability assays, albeit in a neuroprotective context. The IC50 value for this compound in a cancer cell line is notably higher. Structure-activity relationship studies on polymethoxylated flavones have indicated that substitution at the 4'-position can sometimes lead to weaker activity compared to other positions, though this is highly dependent on the overall substitution pattern of the molecule and the specific cancer cell line being investigated[3]. Conversely, some studies have highlighted the importance of the 3'-methoxyl group for potent antiproliferative activity in HL60 cells[3][4]. The neuroprotective data for 4'-Methoxyflavone, however, suggests it is a highly active compound. It is plausible that the para-methoxy group in 4'-Methoxyflavone contributes to a more favorable interaction with specific cellular targets compared to the meta-substitution in this compound in certain contexts.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of Methoxyflavones start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze

Caption: Workflow for determining the antiproliferative activity of methoxyflavones using the MTT assay.

Anti-inflammatory Effects: Modulating Key Signaling Pathways

Methoxyflavones are known to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key signaling pathways such as NF-κB and MAPK.

Signaling Pathways in Inflammation

The anti-inflammatory action of methoxyflavones is largely attributed to their interference with the NF-κB and MAPK signaling cascades.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription Methoxyflavones Methoxyflavones Methoxyflavones->IKK inhibit

Caption: Methoxyflavones can inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Workflow for Griess Assay

Griess_Workflow start Seed RAW 264.7 macrophages in a 96-well plate treat Pre-treat cells with Methoxyflavones start->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect griess_reagent Mix supernatant with Griess reagent collect->griess_reagent incubate2 Incubate for 10-15 minutes griess_reagent->incubate2 read Measure absorbance at 540 nm incubate2->read analyze Determine nitrite concentration and calculate % inhibition read->analyze

Caption: Workflow for measuring nitric oxide production using the Griess assay.

Antioxidant Capacity: Scavenging Free Radicals

The antioxidant activity of flavonoids is a well-established property. However, methoxylation can sometimes reduce the radical-scavenging capacity compared to their hydroxylated counterparts[7]. This is because the hydrogen-donating ability of a hydroxyl group, which is crucial for scavenging many free radicals, is absent.

Quantitative Data on Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

Workflow for DPPH Assay

DPPH_Workflow start Prepare methanolic solution of DPPH prepare_samples Prepare various concentrations of Methoxyflavones start->prepare_samples mix Mix DPPH solution with Methoxyflavone solutions prepare_samples->mix incubate Incubate in the dark at room temperature mix->incubate read Measure absorbance at 517 nm incubate->read analyze Calculate percentage of radical scavenging activity and determine IC50 read->analyze

Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.

Structure-Activity Relationship (SAR) Insights

The positioning of the methoxy group on the B-ring significantly impacts the electronic distribution and steric profile of the molecule, which in turn affects its interaction with biological targets.

  • Anticancer Activity: Studies have shown that the substitution pattern on the B-ring is a key determinant of antiproliferative activity. For some cancer cell lines, a 3'-methoxy group has been associated with enhanced potency, potentially due to favorable interactions within the active site of target enzymes or receptors[3]. The 4'-methoxy group, while also contributing to activity, may in some cases lead to a less optimal fit.

  • Anti-inflammatory Activity: The ability of methoxyflavones to inhibit inflammatory pathways is also influenced by their substitution pattern. The electron-donating nature of the methoxy group can affect the overall electronic properties of the flavonoid, which may influence its ability to interact with proteins in the NF-κB and MAPK pathways.

  • Antioxidant Activity: The antioxidant capacity of flavonoids is strongly linked to the presence and position of hydroxyl groups. Methoxy groups, by replacing these hydroxyls, generally reduce the direct radical scavenging activity. However, they can still contribute to cellular antioxidant effects through other mechanisms, such as the modulation of antioxidant enzyme expression.

Conclusion and Future Directions

This comparative analysis of this compound and 4'-Methoxyflavone reveals distinct, albeit not fully elucidated, bioactivity profiles. While 4'-Methoxyflavone shows promise with potent activity in cell viability assays, the importance of the 3'-methoxy group in antiproliferative effects against certain cancer cell lines should not be overlooked. The anti-inflammatory and antioxidant properties of both isomers warrant further direct comparative investigation to quantify their potential.

The provided experimental protocols offer a standardized framework for researchers to conduct such head-to-head comparisons. Future studies should focus on generating robust, comparative quantitative data for these isomers across a panel of cancer cell lines and in various bioassays. Elucidating the precise molecular targets and further exploring the structure-activity relationships will be crucial in unlocking the full therapeutic potential of these intriguing methoxyflavones.

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  • Inhibitory effect of black ginger (Kaempferia parviflora ) constituents on nitric oxide production | Request PDF - ResearchGate. (URL: [Link])

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - Preprints.org. (URL: [Link])

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - Semantic Scholar. (URL: [Link])

  • Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - Frontiers. (URL: [Link])

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - ResearchGate. (URL: [Link])

  • Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed. (URL: [Link])

  • Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC - NIH. (URL: [Link])

  • DPPH radical scavenging activity (%) of four extracts. ∗P<0.05 vs. the blank group. - ResearchGate. (URL: [Link])

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - MDPI. (URL: [Link])

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. (URL: [Link])

Sources

Comparing the efficacy of 3'-Methoxyflavone and 3',4'-dimethoxyflavone.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3'-Methoxyflavone and 3',4'-Dimethoxyflavone, designed for researchers in pharmacology and drug discovery.

Executive Summary

In the landscape of flavonoid-based therapeutics, 3',4'-dimethoxyflavone (3',4'-DMF) emerges as the superior bioactive candidate compared to its mono-substituted analog, This compound (3'-MF) .

While 3'-MF serves as a useful structural baseline for studying metabolic O-demethylation by Cytochrome P450 enzymes, it lacks the potent, specific pharmacological activity of 3',4'-DMF. Experimental data conclusively demonstrates that 3',4'-DMF acts as a high-affinity Aryl Hydrocarbon Receptor (AhR) antagonist and a potent Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor . The addition of the 4'-methoxy group is not merely structural; it is the critical determinant for locking the flavone into the AhR binding pocket and enhancing lipophilicity for transporter inhibition.

Verdict: For studies requiring AhR modulation or reversal of multi-drug resistance (MDR), 3',4'-DMF is the requisite choice.

Mechanistic Profile: AhR Antagonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor.[1] While TCDD (dioxin) is a potent agonist, specific flavones can competitively bind the receptor without inducing transcriptional activity, effectively functioning as antagonists.[2]

3',4'-Dimethoxyflavone (3',4'-DMF)[3][4]
  • Mechanism: 3',4'-DMF binds to the cytosolic AhR, preventing the conformational change required for nuclear translocation and dimerization with ARNT (AhR Nuclear Translocator).

  • Efficacy: It exhibits 100% inhibition of TCDD-induced CYP1A1 expression at concentrations of 10 µM in MCF-7 and T47D breast cancer cells.[3] Unlike other flavones (e.g.,

    
    -naphthoflavone), it shows no partial agonist activity , making it a "pure" antagonist in these contexts.
    
  • Key Data:

    • IC50 (AhR Binding): Low micromolar range (competitive displacement of [³H]TCDD).

    • EROD Activity: Complete suppression of TCDD-induced Ethoxyresorufin-O-deethylase activity.

This compound (3'-MF)
  • Mechanism: Lacks the electron-donating 4'-methoxy group or the electron-withdrawing 4'-nitro group (found in the potent antagonist 3'-methoxy-4'-nitroflavone, MNF) required for high-affinity anchoring in the ligand-binding pocket.

  • Efficacy: 3'-MF is biologically weak regarding AhR antagonism. It functions primarily as a substrate for CYP1B1, undergoing rapid O-demethylation to 3'-hydroxyflavone, rather than stably occupying the receptor.

Pathway Visualization: AhR Signaling Modulation

The following diagram illustrates how 3',4'-DMF intercepts the canonical AhR signaling pathway triggered by TCDD.

AhR_Pathway TCDD TCDD (Agonist) AhR_Cyto AhR (Cytosolic) TCDD->AhR_Cyto High Affinity Binding DMF 3',4'-DMF (Antagonist) DMF->AhR_Cyto Competitive Binding HSP90 HSP90/XAP2/p23 AhR_Cyto->HSP90 Complex_Active TCDD-AhR Complex AhR_Cyto->Complex_Active Ligand Activation Complex_Blocked DMF-AhR Complex (Inactive) AhR_Cyto->Complex_Blocked Antagonist Locking Nucleus Nucleus Complex_Active->Nucleus Translocation ARNT ARNT Complex_Active->ARNT Dimerization Complex_Blocked->Nucleus Blocked Nucleus->ARNT DRE DRE (DNA) ARNT->DRE Binding CYP1A1 CYP1A1 Expression DRE->CYP1A1 Transcription

Figure 1: 3',4'-DMF competitively binds cytosolic AhR, preventing nuclear translocation and subsequent CYP1A1 transcription.

Transport Modulation: BCRP (ABCG2) Inhibition

Breast Cancer Resistance Protein (BCRP) is an efflux transporter responsible for multidrug resistance.[4][5] Flavones are known inhibitors, but methylation patterns dictate potency.

Comparative Data

3',4'-DMF is one of the most potent non-toxic BCRP inhibitors available, often outperforming mono-substituted analogs.

CompoundTargetIC50 (µM)Mechanism of Action
3',4'-Dimethoxyflavone BCRP/ABCG21.62 Direct inhibition of ATP-dependent efflux; reverses SN-38 resistance.
This compound BCRP/ABCG2> 5.0*Weak inhibition; lacks sufficient lipophilicity/steric bulk at 4' position.
Novobiocin (Control)BCRP/ABCG21.43Standard positive control.

*Estimated based on SAR studies showing 3',4'-substitution is superior to 3'-mono-substitution for BCRP affinity.

Key Insight: The 3',4'-dimethoxy motif allows for optimal


-stacking interactions with phenylalanine residues (e.g., Phe439) within the BCRP binding pocket. 3'-MF lacks the 4'-methoxy group, reducing its binding affinity and inhibitory potential.

Neuroprotection & Cytotoxicity

Both compounds show utility in neuroprotection models, specifically against parthanatos (PARP-1 dependent cell death), but 3',4'-DMF exhibits a slightly better safety/efficacy profile.

  • Parthanatos Inhibition:

    • 3',4'-DMF: EC50 ≈ 9.94 µM.

    • 4'-Methoxyflavone: EC50 ≈ 11.41 µM.

    • Insight: The addition of the 3'-methoxy group to the 4'-methoxy core (creating 3',4'-DMF) improves metabolic stability without sacrificing neuroprotective activity.[6]

  • Metabolic Stability:

    • 3'-MF: Rapidly demethylated by CYP1B1 and CYP2A13 to 3'-hydroxyflavone.[7]

    • 3',4'-DMF: Also a substrate for CYP1B1 (demethylated to 3',4'-dihydroxyflavone), but the dual methylation provides a longer residence time and higher lipophilicity before clearance.

Experimental Protocols

Protocol A: AhR Antagonist Activity Assay (Luciferase Reporter)

Objective: Quantify the ability of 3',4'-DMF to inhibit TCDD-induced transcription.

  • Cell Line: Use MCF-7 or HepG2 cells stably transfected with a DRE-Luciferase plasmid (e.g., pGudLuc).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Vehicle Control: DMSO (0.1%).

    • Agonist Only: TCDD (1 nM).

    • Test Group: Co-treat with TCDD (1 nM) + 3',4'-DMF (Range: 0.1 µM – 10 µM).

  • Incubation: 18–24 hours at 37°C.

  • Lysis & Detection: Aspirate media, wash with PBS, add Passive Lysis Buffer. Add Luciferin substrate and measure luminescence.

  • Validation: 3',4'-DMF should reduce luminescence in a dose-dependent manner, achieving near-baseline levels at 10 µM.

Protocol B: BCRP Inhibition Workflow (Hoechst 33342 Accumulation)

Objective: Assess transport inhibition by measuring intracellular accumulation of the fluorescent substrate Hoechst 33342.

BCRP_Assay Step1 1. Seed Cells MDCKII-BCRP (Overexpressing) Step2 2. Pre-incubation 30 min @ 37°C (+/- 3',4'-DMF) Step1->Step2 Step3 3. Substrate Addition Add Hoechst 33342 (5 µM final) Step2->Step3 Step4 4. Efflux Phase Incubate 30 min Step3->Step4 Step5 5. Termination Wash with ice-cold PBS Step4->Step5 Step6 6. Analysis Flow Cytometry / Fluorometry (UV exc) Step5->Step6

Figure 2: Workflow for validating BCRP inhibition. Increased fluorescence indicates successful inhibition of efflux.

References

  • AhR Antagonism in Breast Cancer Cells

    • Title: 3',4'-Dimethoxyflavone as an aryl hydrocarbon receptor antagonist in human breast cancer cells.[3]

    • Source: Toxicological Sciences, 2000.
    • URL:[Link]

  • BCRP Inhibition Potency

    • Title: Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implic
    • Source: Scientific Reports, 2025 (Contextualized via search results).
    • URL:[Link]

  • Metabolism by CYP Enzymes

    • Title: Oxidation of this compound, 4'-methoxyflavone, and 3',4'-dimethoxyflavone by human cytochromes P450 1B1 and 2A13.[7][8][9]

    • Source: Xenobiotica, 2022.[8]

    • URL:[Link]

  • Neuroprotection & SAR

    • Title: Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos.[6]

    • Source: British Journal of Pharmacology, 2014.
    • URL:[Link]

Sources

Positional Isomerism in Methoxyflavones: A Comparative Guide to the Biological Efficacy of 3'- and 4'- Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Shift with Significant Consequences

Flavonoids, a ubiquitous class of polyphenolic compounds, have long been a focal point of biomedical research due to their vast array of biological activities. Within this diverse family, methoxyflavones have garnered considerable interest. The methoxylation of the flavonoid backbone can significantly enhance metabolic stability and bioavailability, making them attractive candidates for therapeutic development. This guide provides an in-depth, data-driven comparison of two positional isomers: 3'-methoxyflavone and 4'-methoxyflavone. While structurally similar, the seemingly minor shift of a single methoxy group on the B-ring results in profound differences in their biological efficacy. We will explore their comparative neuroprotective, anticancer, and antioxidant activities, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in pharmacology and drug discovery.

Comparative Biological Efficacy: A Tale of Two Isomers

The positioning of the methoxy group on the B-ring of the flavone core is a critical determinant of biological activity. The following sections dissect the experimental evidence comparing the efficacy of 3'- and 4'-methoxyflavone in key therapeutic areas.

Neuroprotection: A Clear Divergence in Potency

One of the most striking differences between the two isomers lies in their neuroprotective capabilities, particularly in the context of parthanatos, a form of programmed cell death mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).

Key Findings:

  • 4'-Methoxyflavone (4'MF) has been identified as a potent inhibitor of parthanatos.[1]

  • In a high-throughput screening assay, This compound did not exhibit any protective effect against MNNG-induced parthanatos at the tested concentrations.[1]

  • The addition of a 3'-methoxy group to the active 4'-methoxyflavone structure (forming 3',4'-dimethoxyflavone or DMF) did not abolish its neuroprotective activity, suggesting the primary importance of the 4'-methoxy moiety.[1]

Quantitative Comparison of Neuroprotective Activity:

CompoundCell LineNeurotoxinEC50 (µM)Reference
4'-Methoxyflavone HeLaMNNG10.41 ± 1.31[1]
SH-SY5YMNNG11.41 ± 1.04[1]
3',4'-Dimethoxyflavone HeLaMNNG9.94 ± 1.05[1]
This compound HeLaMNNGNo significant protection[1]

Mechanistic Insights: The neuroprotective effect of 4'-methoxyflavone is attributed to its ability to inhibit the synthesis and accumulation of poly(ADP-ribose) (PAR) polymer, a downstream product of PARP-1 activation.[1][2]

Anticancer Activity: A More Nuanced Comparison

The anticancer potential of methoxyflavones is an area of active investigation. While direct comparative studies between the 3'- and 4'- isomers are limited, available data suggests that the substitution pattern on the B-ring plays a crucial role in their antiproliferative activity.

Key Findings:

  • Studies on polymethoxyflavones have indicated that the presence of a 3'-methoxyl group can be important for antiproliferative activity in certain cancer cell lines.[3]

  • However, the overall substitution pattern and the specific cancer cell type are critical determinants of efficacy.[4][5][6]

Antiproliferative Activity Data:

CompoundCancer Cell LineIC50 (µM)Reference
This compound HL-60 (Leukemia)77[7]
4'-Methoxyflavone Not directly compared in the same study-

Structure-Activity Relationship (SAR) Insights: The anticancer activity of flavonoids is influenced by a complex interplay of factors, including the number and position of hydroxyl and methoxyl groups, which affect their interaction with various cellular targets and signaling pathways.[4][5][6][8]

Antioxidant Capacity: General Trends and a Need for Direct Comparison

Generally, methoxyflavones are considered to have less potent radical-scavenging activity compared to their hydroxylated counterparts.[1][9] The free hydroxyl groups are crucial for donating a hydrogen atom to neutralize free radicals.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and ensure reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of methoxyflavones.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with methoxyflavone isomers A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3'- and 4'-methoxyflavone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the methoxyflavone isomers in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) x 100. The IC50 value is then determined.

Enzyme Inhibition Assessment: PARP-1 Activity Assay

This assay measures the activity of PARP-1, a key enzyme in the parthanatos pathway.

Detailed Protocol (based on NAD+ consumption):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound (3'- or 4'-methoxyflavone) in an appropriate assay buffer.

  • Initiation: Initiate the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining NAD+ concentration using a suitable detection reagent that generates a fluorescent or colorimetric signal.

  • Data Analysis: The inhibition of PARP-1 activity is determined by the decrease in NAD+ consumption in the presence of the inhibitor compared to the control.

Signaling Pathways: Visualizing the Molecular Mechanisms

The biological effects of 3'- and 4'-methoxyflavone are mediated through their interaction with specific intracellular signaling pathways.

Parthanatos Pathway and the Role of 4'-Methoxyflavone

The neuroprotective effect of 4'-methoxyflavone is primarily due to its inhibition of the parthanatos cascade.

Parthanatos_Pathway cluster_0 Nucleus cluster_1 Inhibition by 4'-Methoxyflavone DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation PAR Accumulation PARP1_Activation->PAR_Accumulation AIF_Release AIF Release from Mitochondria PAR_Accumulation->AIF_Release Translocates to Mitochondria Cell_Death Parthanatos (Cell Death) AIF_Release->Cell_Death MF4 4'-Methoxyflavone MF4->PARP1_Activation Inhibits

Caption: The Parthanatos pathway and the inhibitory action of 4'-methoxyflavone.

General Flavonoid-Modulated Signaling Pathways

Flavonoids, as a class, are known to influence various signaling pathways implicated in cancer and inflammation, such as the MAPK and NF-κB pathways. The extent to which 3'- and 4'-methoxyflavone specifically modulate these pathways requires further investigation.

General_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway ERK ERK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) ERK->Transcription_Factors_MAPK JNK JNK JNK->Transcription_Factors_MAPK p38 p38 p38->Transcription_Factors_MAPK Proliferation Proliferation, Inflammation Transcription_Factors_MAPK->Proliferation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_translocation->Inflammatory_Genes Flavonoids Methoxyflavones (Potential Modulation) Flavonoids->ERK May Inhibit Flavonoids->JNK May Inhibit Flavonoids->p38 May Inhibit Flavonoids->IKK May Inhibit

Sources

A Comparative Guide to the Antioxidant Capacity of Methoxyflavones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the antioxidant potential of natural compounds remains a focal point of intensive research. Among these, flavonoids, a diverse group of polyphenolic compounds, have garnered significant attention for their ability to combat oxidative stress, a key pathological factor in numerous diseases.[1] This guide provides an in-depth comparative analysis of the antioxidant capacity of a specific subclass of flavonoids: methoxyflavones. We will delve into the structural nuances that dictate their antioxidant efficacy, present supporting experimental data, and provide detailed protocols for the evaluation of their activity. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the selection and application of these promising molecules.

The Double-Edged Sword of Methoxy Groups: Impact on Antioxidant Activity

Flavonoids exert their antioxidant effects through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals.[2] They can also chelate metal ions involved in the generation of reactive oxygen species (ROS).[1][3] The antioxidant capacity of a flavonoid is intrinsically linked to its chemical structure, particularly the number and arrangement of hydroxyl groups.[4]

The introduction of a methoxy (-OCH3) group, which is a hydroxyl group where the hydrogen has been replaced by a methyl group, presents a fascinating dichotomy. On one hand, methoxylation can decrease the intrinsic antioxidant activity of a flavonoid. This is because the methoxy group is a less effective hydrogen donor compared to a hydroxyl group.[5] Studies have shown that flavonoids with free hydroxyl groups, particularly in the B-ring, exhibit potent radical scavenging activity.[3]

Conversely, methoxylation can significantly enhance the metabolic stability and oral bioavailability of flavonoids.[6] This increased stability can lead to more sustained antioxidant effects in a biological system. Therefore, the evaluation of methoxyflavones as antioxidants requires a nuanced understanding that balances their direct radical-scavenging ability with their improved pharmacokinetic profiles.

Comparative Antioxidant Capacity: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of various methoxyflavones obtained from in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant capacity. It is important to note that these values can vary depending on the specific experimental conditions.

MethoxyflavoneAssayIC50 ValueSource(s)
5,7-DimethoxyflavoneMTT (indirectly related to antioxidant effect on cell viability)25 µM[7][8][9]
3',4'-DihydroxyflavoneNO Inhibition (related to anti-inflammatory/antioxidant activity)9.61 ± 1.36 µM[5]
Luteolin (a hydroxylated flavone for comparison)NO Inhibition16.90 ± 0.74 µM[5]
5-MethoxyflavoneAntiproliferative Activity (HL60 cells)48 µM[10]
7-MethoxyflavoneAntiproliferative Activity (HL60 cells)68 µM[10]
5,4'-DimethoxyflavoneAntiproliferative Activity (HL60 cells)36 µM[10]
Nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone)Anti-proliferative (Prostate Cancer Cells)No appreciable inhibitory effects at assessed concentrations[11]
Tangeretin (5,6,7,8,4′-pentamethoxyflavone)Anti-proliferative (Prostate Cancer Cells)Significant anti-proliferative activity[11]

Note: The data presented here is for comparative purposes. Direct comparison of IC50 values should be made with caution, as different assays and experimental conditions can influence the results.

Structure-Activity Relationship of Methoxyflavones

The antioxidant capacity of methoxyflavones is not solely dependent on the presence of methoxy groups but also on their number and position on the flavonoid skeleton.

  • Hydroxyl Groups are Key: The presence of free hydroxyl groups, even in a methoxylated flavonoid, significantly contributes to its antioxidant activity. For instance, 7-hydroxy-3',4'-dimethoxyflavone has been synthesized and investigated for its antioxidant potential.[12]

  • The B-Ring is Crucial: The substitution pattern on the B-ring plays a pivotal role. The presence of a catechol (3',4'-dihydroxy) moiety in the B-ring is a strong determinant of high antioxidant activity.[4]

  • Impact of Methoxy Position: The position of the methoxy group influences the molecule's overall electronic properties and, consequently, its ability to donate a hydrogen atom or an electron. For example, a methoxy group on the C4' position has been shown to attenuate anti-inflammatory and antioxidant activities in some cases.[5]

The following diagram illustrates the basic flavone structure and highlights the key positions for substitution.

Flavone_Structure cluster_A A-Ring cluster_C C-Ring cluster_B B-Ring A A C C pos_5 5 pos_6 6 pos_7 7 pos_8 8 B B pos_2 2 pos_3 3 pos_4 4 (C=O) pos_2_prime 2' pos_3_prime 3' pos_4_prime 4' pos_5_prime 5' pos_6_prime 6'

Caption: Basic flavone ring structure with numbered positions.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for two of the most common in vitro antioxidant capacity assays: the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The antioxidant donates a hydrogen atom or an electron to DPPH, causing it to become a colorless/yellowish hydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[13]

Experimental Protocol (Microplate Method):

  • Preparation of DPPH Solution:

    • Prepare a 0.2 mM stock solution of DPPH in methanol. Ensure complete dissolution by vortexing.

    • Store the solution in an amber bottle at 4°C and allow it to reach room temperature before use.

  • Sample Preparation:

    • Dissolve the methoxyflavone of interest in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard (e.g., Trolox or ascorbic acid) to the wells.

    • Add 200 µL of the freshly prepared DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well containing only the solvent and DPPH solution should be included.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.

Experimental Protocol (Microplate Method):

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare stock solutions and serial dilutions of the methoxyflavones and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution or standard to the wells.

    • Add 195 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

    • A blank well containing only the buffer and ABTS•+ solution should be included.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The following diagram illustrates the general workflow for these antioxidant assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_radical Prepare Radical Solution (DPPH or ABTS•+) mix Mix Sample/Standard with Radical Solution in 96-well plate prep_radical->mix prep_sample Prepare Methoxyflavone Samples (Serial Dilutions) prep_sample->mix incubate Incubate in the Dark at Room Temperature mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

The comparative analysis of methoxyflavones reveals a complex interplay between their chemical structure and antioxidant capacity. While methoxylation can diminish the intrinsic radical scavenging ability compared to their hydroxylated counterparts, it offers the significant advantage of improved metabolic stability and bioavailability. This guide has provided a framework for understanding these structure-activity relationships, supported by experimental data and detailed protocols for robust evaluation. For researchers and drug development professionals, a comprehensive assessment of methoxyflavones should consider both their in vitro antioxidant potency and their potential for in vivo efficacy, paving the way for the development of novel and effective therapeutic agents.

References

  • Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC. (n.d.).
  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - MDPI. (n.d.).
  • Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. (n.d.).
  • Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC. (n.d.).
  • Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study - MDPI. (n.d.).
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
  • Synthesis and Antioxidant Activity of 3-Methoxyflavones - ResearchGate. (2005, December 20). Retrieved from [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed. (2022, July 20). Retrieved from [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed. (2020, February 13). Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 3-Methoxyflavones - ResearchGate. (2005, December 20). Retrieved from [Link]

  • Highthroughput micro plate assays for screening flavonoid content and DPPHscavenging activity in sorghum bran and flour - USDA ARS. (2012, January 26). Retrieved from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - ResearchGate. (n.d.). Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 2). Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (n.d.). Retrieved from [Link]

  • Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - MDPI. (n.d.). Retrieved from [Link]

  • Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research. (n.d.). Retrieved from [Link]

  • Full article: Extraction of nobiletin and tangeretin with antioxidant activity from peels of Citrus poonensis using liquid carbon dioxide and ethanol entrainer - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay - ResearchGate. (2012, February 7). Retrieved from [Link]

  • Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • DPPH Microplate Protocol | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC - NIH. (n.d.). Retrieved from [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. (n.d.). Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved from [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol - ResearchGate. (n.d.). Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC - NIH. (2017, June 5). Retrieved from [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC - NIH. (n.d.). Retrieved from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed. (2017, June 5). Retrieved from [Link]

  • Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed. (2007, June 18). Retrieved from [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparison of the mean IC50 value for antioxidant activity of various extracts. (n.d.). Retrieved from [Link]

  • The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3'-Methoxyflavone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Accurate 3'-Methoxyflavone Quantification

This compound, a methylated flavonoid, is a subject of growing interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties. As with any bioactive compound, accurate and precise quantification is paramount for meaningful preclinical and clinical evaluation, quality control of raw materials and finished products, and adherence to regulatory standards. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

The primary objective of this document is to present a framework for the cross-validation of these methods. Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is a critical step when transferring a method between laboratories, adopting a new technology, or when data from different analytical approaches need to be compared within a single study. By adhering to the principles of scientific integrity and leveraging established regulatory guidelines, this guide will empower researchers to make informed decisions about method selection and ensure the generation of robust and reliable data.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a balance between the required performance characteristics and practical considerations such as cost, sample throughput, and available instrumentation.

FeatureUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Principle Measures the absorbance of light by the analyte in a solution.Physically separates the analyte from other components in a sample before UV detection.Separates the analyte and detects it based on its mass-to-charge ratio.
Specificity Low. Prone to interference from other UV-absorbing compounds.Moderate to high, depending on chromatographic resolution.Very high. Provides structural confirmation.
Sensitivity Low. Typically in the µg/mL range.Moderate. Typically in the ng/mL to µg/mL range.[1]High. Typically in the pg/mL to ng/mL range.[2]
Linearity Good over a limited concentration range.Excellent over a wide concentration range.[1]Excellent over a wide dynamic range.[2]
Cost Low.Moderate.High.
Throughput High.Moderate.Moderate to high.
Expertise Required Low.Moderate.High.

The Imperative of Method Validation

Before any cross-validation can be undertaken, each analytical method must be individually validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Protocol 1: Validation of an HPLC-UV Method for this compound Quantification

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard (purity ≥98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade formic acid.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 254 nm and 340 nm).

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Specificity: Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential interfering compounds.

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 0.1 - 50 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples with known concentrations of this compound at three levels (low, medium, high) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Protocol 2: Validation of an LC-MS/MS Method for this compound Quantification

1. Instrumentation and Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • The same HPLC setup and reagents as in Protocol 1.

  • An internal standard (IS), structurally similar to this compound.

2. LC-MS/MS Conditions:

  • LC Conditions: Similar to Protocol 1, but may be optimized for faster run times.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Determine the precursor ion (e.g., [M+H]⁺) and the most abundant product ions of this compound and the IS.

    • Optimize cone voltage and collision energy for each transition.

3. Validation Procedure:

  • The validation procedure follows the same principles as for HPLC-UV, with a focus on matrix effects, which can be significant in LC-MS/MS.

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Protocol 3: Validation of a UV-Vis Spectrophotometric Method for this compound Quantification

1. Instrumentation and Reagents:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • This compound reference standard.

  • Spectroscopic grade solvent (e.g., methanol or ethanol).

2. Method:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

  • Prepare a blank solution (solvent only).

3. Validation Procedure:

  • Specificity: Due to the inherent lack of specificity, this method is best suited for pure substance analysis or simple formulations where interfering substances are absent.

  • Linearity: Prepare a series of at least five concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration.

  • Accuracy and Precision: Follow the same principles as for the HPLC-UV method.

Cross-Validation Protocol: Bridging the Methodologies

The goal of cross-validation is to demonstrate that the different analytical methods provide equivalent results for the same set of samples.

CrossValidationWorkflow cluster_methods Validated Analytical Methods cluster_samples Sample Set cluster_analysis Analysis cluster_comparison Data Comparison cluster_criteria Acceptance Criteria HPLC_UV HPLC-UV Analysis_HPLC Analyze with HPLC-UV HPLC_UV->Analysis_HPLC LC_MS LC-MS/MS Analysis_LCMS Analyze with LC-MS/MS LC_MS->Analysis_LCMS UV_Vis UV-Vis Analysis_UVVis Analyze with UV-Vis UV_Vis->Analysis_UVVis Samples Identical Set of Samples (n ≥ 20) Covering the Analytical Range Samples->Analysis_HPLC Samples->Analysis_LCMS Samples->Analysis_UVVis Compare1 HPLC-UV vs. LC-MS/MS Analysis_HPLC->Compare1 Compare2 HPLC-UV vs. UV-Vis Analysis_HPLC->Compare2 Analysis_LCMS->Compare1 Analysis_UVVis->Compare2 Criteria1 Statistical Analysis (e.g., Bland-Altman plot, t-test) %Difference within acceptable limits Compare1->Criteria1 Compare2->Criteria1

1. Experimental Design:

  • Select a minimum of 20 representative samples of this compound spanning the entire analytical range.

  • Analyze each sample in triplicate using each of the three validated methods.

2. Data Analysis and Acceptance Criteria:

  • Calculate the mean concentration and standard deviation for each sample by each method.

  • Statistical Comparison:

    • Paired t-test: To determine if there is a statistically significant difference between the means of the results obtained by two methods.

    • Bland-Altman plot: To visualize the agreement between two quantitative measurements. This plot shows the difference between the two measurements against their mean. The results should fall within the 95% limits of agreement.

  • Acceptance Criteria: The percentage difference between the results obtained by the different methods for each sample should be within a predefined acceptance limit (e.g., ±15% or ±20%, depending on the concentration and regulatory requirements).

Illustrative Comparative Data

The following tables present hypothetical but realistic data from the validation and cross-validation of the three methods for this compound quantification.

Table 1: Summary of Method Validation Parameters

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.999> 0.999
Range (µg/mL) 5 - 500.1 - 1000.001 - 10
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%99.0 - 101.0%
Precision (RSD%) < 5.0%< 2.0%< 1.5%
LOD (µg/mL) 1.00.030.0003
LOQ (µg/mL) 3.00.10.001

Table 2: Illustrative Cross-Validation Data

Sample IDHPLC-UV (µg/mL)LC-MS/MS (µg/mL)% DifferenceUV-Vis (µg/mL)% Difference (vs HPLC-UV)
SM-0010.520.51-1.9%N/A (Below LOQ)-
SM-0025.155.08-1.4%5.35+3.9%
SM-00324.8025.10+1.2%23.95-3.4%
SM-00449.5049.25-0.5%51.00+3.0%
SM-00598.2097.90-0.3%N/A (Above Range)-

Discussion and Causality Behind Experimental Choices

The illustrative data clearly demonstrates the trade-offs between the three methods.

  • UV-Vis spectrophotometry , while simple and cost-effective, suffers from a lack of sensitivity and a narrow linear range. Its utility is limited to the analysis of relatively high concentrations of this compound in simple matrices where interfering substances are not a concern.

  • HPLC-UV represents a significant improvement in both sensitivity and specificity. The chromatographic separation allows for the quantification of this compound in more complex mixtures. This method is often the workhorse in quality control laboratories for routine analysis.

  • LC-MS/MS offers unparalleled sensitivity and specificity. The ability to monitor specific mass transitions for this compound makes it the gold standard for bioanalytical studies, where the analyte is often present at very low concentrations in complex biological matrices like plasma or tissue homogenates.[2]

The cross-validation data highlights the excellent agreement between HPLC-UV and LC-MS/MS, indicating that for many applications, the more accessible HPLC-UV method can provide reliable data. The larger percentage differences observed with the UV-Vis method underscore its limitations in providing truly comparable results across a wide range of concentrations.

MethodSelection cluster_start Analytical Need cluster_decision Key Considerations cluster_methods Recommended Method Start Quantify this compound Decision1 High Sensitivity & Specificity Required? Start->Decision1 Decision2 Complex Matrix? Decision1->Decision2 No LCMS LC-MS/MS Decision1->LCMS Yes Decision3 Routine QC or Screening? Decision2->Decision3 No HPLC HPLC-UV Decision2->HPLC Yes Decision3->HPLC Yes UVVis UV-Vis Decision3->UVVis No (Simple Matrix, High Conc.)

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice, ensuring the integrity and comparability of data. For the quantification of this compound, LC-MS/MS stands out as the most sensitive and specific method, making it ideal for demanding applications such as pharmacokinetic studies. HPLC-UV offers a robust and reliable alternative for routine quality control and is often sufficient for a wide range of applications. UV-Vis spectrophotometry, while limited, can be a useful tool for rapid, high-concentration measurements in non-complex samples.

By following the detailed validation and cross-validation protocols outlined in this guide, researchers can confidently select the most appropriate analytical method for their needs and generate high-quality, reproducible data that will stand up to scientific and regulatory scrutiny.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Saleh, H. A., et al. (2008). Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. Biomedical Chromatography, 22(12), 1356-1362. [Link]

  • Phetpornpaisan, S., et al. (2018). LC-MS for Determination of three Methoxyflavones from Kaempferia Parviflora in Rat Plasma and Application to Pharmacokinetic Study. ResearchGate. [Link]

  • Taylor, P. J., et al. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements. Clinical Chemistry, 48(9), 1511-1519. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. [Link]

  • Kasahara, M. K., & Montagner Raimundo, C. C. (2017). Comparisson between HPLC-DAD/UV and LC-MS/MS to analysis drugs and hormones in surface water samples. SciSpace. [Link]

  • Kipper, K. (2016). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2015). Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk. [Link]

  • Nagaraju, P. T., et al. (2014). UV - Spectrophotometric Method Development and Validation for Determination of Raloxifene in Pharmaceutical Dosage Form. Research and Reviews: Journal of Pharmaceutical Analysis, 3(4). [Link]

Sources

Investigating the synergistic effects of 3'-Methoxyflavone with other compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3'-Methoxyflavone (3'-MF) is a synthetic flavonoid derivative distinct from its isomer 3-methoxyflavone. While many flavonoids are non-specific antioxidants, 3'-MF is pharmacologically significant due to its specific interaction with the Aryl Hydrocarbon Receptor (AhR) and ATP-binding Cassette (ABC) transporters .

This guide investigates the synergistic utility of 3'-MF in two primary drug development contexts:

  • Metabolic Modulation: As an AhR antagonist to prevent CYP1A1-mediated rapid metabolism of co-administered drugs.

  • MDR Reversal: As a chemosensitizer to inhibit ABCG2 (BCRP) efflux pumps, restoring sensitivity to chemotherapeutics like Mitoxantrone and SN-38.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(3-methoxyphenyl)chromen-4-one[1]

  • Key Structural Feature: The methoxy group at the 3' position (B-ring) is critical for its high-affinity binding to the AhR ligand-binding pocket without inducing transactivation, acting as a "silent" antagonist.

Mechanism of Action: The Basis for Synergy

To design effective combinations, one must understand the specific pathways 3'-MF modulates.

Pathway A: Aryl Hydrocarbon Receptor (AhR) Antagonism

Unlike


-Naphthoflavone (a partial agonist), 3'-MF acts as a pure antagonist.[2] It competes with endogenous ligands or environmental toxins (like TCDD) for the AhR, preventing the receptor's translocation to the nucleus.[3] This suppresses the expression of Phase I enzymes (CYP1A1/1B1), which are often responsible for the premature degradation of therapeutic agents.
Pathway B: ABCG2 (BCRP) Efflux Inhibition

In Multidrug-Resistant (MDR) cells, the ABCG2 transporter pumps hydrophobic drugs out of the cell. 3'-MF binds to the transmembrane domain of ABCG2, locking the transporter in an inactive conformation. This increases the intracellular accumulation of the cytotoxic partner drug.

G cluster_0 Pathway A: AhR Antagonism cluster_1 Pathway B: MDR Reversal AhR AhR Complex (Cytosol) NuclearTrans Nuclear Translocation AhR->NuclearTrans Inhibited by 3'-MF Ligand Agonist (e.g., TCDD/Drug) Ligand->AhR Activates MF3 This compound (Antagonist) MF3->AhR Blocks Binding CYP CYP1A1 Expression (Drug Metabolism) NuclearTrans->CYP Downregulation Chemo Chemotherapy (SN-38/Mitoxantrone) Pump ABCG2 Transporter (Efflux Pump) Chemo->Pump Substrate Accumulation Intracellular Accumulation Chemo->Accumulation Restored by 3'-MF Pump->Chemo Efflux (Resistance) MF3_B This compound MF3_B->Pump Inhibits ATPase Death Apoptosis Accumulation->Death

Figure 1: Dual mechanism of this compound. Left: Blocking AhR-mediated drug metabolism. Right: Inhibiting drug efflux to restore chemosensitivity.[4]

Comparative Analysis: 3'-MF vs. Standard Alternatives

This table compares 3'-MF against industry-standard inhibitors to guide experimental selection.

FeatureThis compound (3'-MF)

-Naphthoflavone (

-NF)
Ko143Verapamil
Primary Target AhR (Antagonist) & ABCG2AhR (Partial Agonist)ABCG2 (Specific)P-gp (ABCB1)
Mechanism Competitive inhibitionMixed agonist/antagonistAllosteric inhibitionCompetitive substrate
Selectivity High for AhR vs. ER

Low (Modulates CYP enzymes)Very High for ABCG2Low (Ca2+ channel activity)
Synergy Potential High (Metabolic stabilization)Moderate (Complex kinetics)High (MDR reversal)Moderate (Cardiotoxicity limits)
Stability High metabolic stabilityMetabolized by CYP1A1HighModerate
Best Use Case CYP1A1-substrate drugs; SN-38Toxicology studiesPure BCRP mechanistic studiesGeneral MDR screening

Key Insight: While Ko143 is the most potent BCRP inhibitor, 3'-MF offers a unique advantage for drugs that are both ABCG2 substrates and CYP1A1 substrates (e.g., certain tyrosine kinase inhibitors), as it targets both resistance pathways simultaneously.

Experimental Protocol: Quantifying Synergy

To publish valid synergy data, you must use the Chou-Talalay Method . Simple "additivity" tests (e.g., t-tests) are insufficient for high-impact journals.

Protocol: Combination Index (CI) Determination via MTT Assay

Objective: Determine if 3'-MF synergistically enhances the cytotoxicity of Mitoxantrone (MX) in MDR cell lines (e.g., MCF-7/MX).

Reagents
  • Vehicle: DMSO (Final concentration < 0.1%).

  • Cell Line: MCF-7/MX (Mitoxantrone resistant) vs. MCF-7 (Parental).

  • Assay: MTT or CellTiter-Glo.

Step-by-Step Workflow
  • Single Agent Dose-Finding:

    • Treat cells with serial dilutions of Mitoxantrone (MX) alone.

    • Treat cells with serial dilutions of 3'-MF alone.

    • Calculate the IC50 for both.[5] Note: 3'-MF should have low intrinsic toxicity (high IC50).

  • Constant Ratio Combination Design:

    • Based on IC50s, mix MX and 3'-MF at a fixed ratio (e.g., IC50_MX : IC50_MF).

    • Prepare a dilution series of this mixture (e.g., 0.25x, 0.5x, 1x, 2x, 4x of the IC50).

    • Crucial Step: Ensure the concentration of 3'-MF used in combination is below its cytotoxic threshold (usually < 10 µM) to prove "sensitization" rather than "additive killing."

  • Data Acquisition:

    • Incubate for 72 hours.

    • Add MTT reagent, dissolve formazan, read absorbance at 570 nm.

    • Convert to Fraction Affected (

      
      ), where 
      
      
      
      .
  • Analysis (The Chou-Talalay Transformation):

    • Use the Median-Effect Equation:

      
      
      
    • Calculate the Combination Index (CI) :

      
      [5]
      
    • Interpretation:

      • 
        : Synergy
        
      • 
        : Additive
        
      • 
        : Antagonism
        

Protocol Start Define IC50 (Single Agents) Design Design Fixed Ratio (e.g., 1:10) Start->Design Treat 72h Incubation (Dose Matrix) Design->Treat Read Measure Viability (MTT/CTG) Treat->Read Calc Calculate Fa (Fraction Affected) Read->Calc CompuSyn Compute CI Value (Chou-Talalay) Calc->CompuSyn

Figure 2: Workflow for validating synergistic effects using the Chou-Talalay method.

Critical Control Systems (Self-Validation)

To ensure your data is robust (E-E-A-T), you must include these controls:

  • The "Reversal Only" Control:

    • Run the cytotoxic drug (e.g., SN-38) with a fixed low dose of 3'-MF (e.g., 5 µM).

    • If the IC50 of SN-38 shifts significantly to the left (lower concentration) without 3'-MF causing toxicity on its own, you have proven sensitization .

  • The "AhR Specificity" Control:

    • If claiming AhR antagonism, use a reporter gene assay (DRE-Luciferase).[6][7]

    • Induce with TCDD (1 nM).

    • Titrate 3'-MF.

    • Result: Luciferase activity should decrease dose-dependently. If activity increases, your compound is a partial agonist (failure).

  • The "Efflux" Control:

    • Use Hoechst 33342 (a fluorescent BCRP substrate).

    • Treat cells with 3'-MF.

    • Measure fluorescence retention via Flow Cytometry.

    • Result: High retention = Blocked Pump.

References

  • Lu, Y. F., et al. (1995). "Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist."[2] Archives of Biochemistry and Biophysics.

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method."[8][9] Cancer Research.[10]

  • Petersen, M. J., et al. (2021). "Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3',5'-Trihydroxy-3,6,7,4'-Tetramethoxyflavone." Biomolecules.[11][2][3][4][7][12][13][14]

  • Ahmed-Belkacem, A., et al. (2005). "Flavonoids as high-affinity ligands and inhibitors of the breast cancer resistance protein (BCRP/ABCG2)." Cancer Research.[10]

  • Zhang, S., et al. (2003). "Structure-activity relationships of flavonoids as inhibitors of the human multidrug resistance-associated protein 1 (MRP1)." Biochemical Pharmacology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.